J 104871
Description
Properties
CAS No. |
191088-19-4 |
|---|---|
Molecular Formula |
C38H32N2O12 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(4R,5S)-5-[[(E,2R,3R)-3-(1,3-benzodioxol-5-yl)-6-(1,3-benzoxazol-2-yl)hex-5-en-2-yl]-(naphthalen-2-ylmethyl)carbamoyl]-1,3-dioxolane-2,2,4-tricarboxylic acid |
InChI |
InChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1 |
InChI Key |
CXDSZFRIMJUZKT-MRGWGSTCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C/C=C/C1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)[C@@H]7[C@@H](OC(O7)(C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J-104871; UNII-6137X5QNJF; J104871; J 104871; |
Origin of Product |
United States |
Foundational & Exploratory
J-104871: A Technical Deep Dive into its Mechanism of Action as a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of the Ras protein. By competitively inhibiting the binding of farnesyl pyrophosphate (FPP) to FTase, J-104871 effectively blocks the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of J-104871, including its inhibitory kinetics, cellular effects, and in vivo anti-tumor activity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of this compound for research and drug development purposes.
Introduction
The Ras family of small GTPases plays a pivotal role in regulating cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Constitutive activation of Ras through mutations is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The biological function of Ras is critically dependent on its localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).
J-104871 was developed as a specific inhibitor of FTase with the aim of disrupting Ras signaling and thereby exerting anti-cancer effects. This document details the molecular mechanism, quantitative pharmacology, and preclinical efficacy of J-104871.
Mechanism of Action: Competitive Inhibition of Farnesyltransferase
J-104871 exerts its inhibitory effect on FTase through a competitive mechanism with respect to the enzyme's natural substrate, farnesyl pyrophosphate (FPP). This mode of action has been elucidated through in vitro enzyme kinetics studies.
In Vitro Enzyme Inhibition
Studies using purified rat brain FTase have demonstrated that the inhibitory potency of J-104871 is dependent on the concentration of FPP, a characteristic feature of competitive inhibition. In contrast, the concentration of the Ras peptide substrate does not influence the inhibitory activity of J-104871.[1]
Table 1: In Vitro Inhibition of Farnesyltransferase by J-104871
| Parameter | Value | Conditions |
| IC50 | 3.9 nM | 0.6 µM Farnesyl Pyrophosphate (FPP) |
Data sourced from Yonemoto et al., Molecular Pharmacology, 1998.[1]
Signaling Pathway Inhibition
The primary downstream consequence of FTase inhibition by J-104871 is the disruption of the Ras signaling cascade. By preventing Ras farnesylation, J-104871 inhibits its attachment to the cell membrane, thereby blocking its activation and the subsequent phosphorylation cascade involving Raf, MEK, and ERK.
Caption: J-104871 inhibits FTase, preventing Ras farnesylation and downstream signaling.
Cellular Activity
The efficacy of J-104871 in a cellular context has been demonstrated in H-ras-transformed NIH3T3 cells, where it inhibits the processing of the Ras protein.
Inhibition of Ras Processing
The IC50 value for the inhibition of Ras processing in these cells was determined to be 3.1 µM.[1] This cellular potency is influenced by the intracellular concentration of FPP.
Table 2: Cellular Activity of J-104871
| Cell Line | Parameter | Value |
| H-ras-transformed NIH3T3 | IC50 (Ras Processing) | 3.1 µM |
Data sourced from Yonemoto et al., Molecular Pharmacology, 1998.[1]
Modulation of Cellular FPP Levels
The FPP-competitive nature of J-104871's mechanism is further supported by experiments that manipulate intracellular FPP levels.
-
Lovastatin: An HMG-CoA reductase inhibitor that decreases the cellular FPP pool, was found to enhance the activity of J-104871.[1]
-
Zaragozic acid A: A squalene synthase inhibitor that increases cellular FPP levels, was shown to abrogate the inhibitory effect of J-104871 on Ras processing.[1]
Caption: Modulation of intracellular FPP levels affects J-104871's activity.
In Vivo Anti-Tumor Efficacy
The therapeutic potential of J-104871 has been evaluated in a preclinical tumor xenograft model. The compound demonstrated the ability to suppress tumor growth in nude mice transplanted with H-ras-transformed NIH3T3 cells, confirming that its mechanism of action translates to in vivo efficacy.[1]
Experimental Protocols
Farnesyltransferase Inhibition Assay (In Vitro)
-
Enzyme Source: Partially purified farnesyltransferase from rat brain.
-
Substrates: [3H]Farnesyl pyrophosphate and a biotinylated K-Ras peptide.
-
Reaction Mixture: The enzyme, substrates, and varying concentrations of J-104871 are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol).
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of [3H]farnesyl incorporated into the biotinylated K-Ras peptide is quantified using a scintillation counter after capture on streptavidin-coated plates.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ras Processing Assay (Cell-Based)
-
Cell Line: Activated H-ras-transformed NIH3T3 cells.
-
Treatment: Cells are incubated with varying concentrations of J-104871 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blot Analysis:
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with an antibody specific for H-Ras.
-
The processed (farnesylated) and unprocessed forms of H-Ras are distinguished by their differential migration on the gel.
-
-
Quantification: The intensity of the bands corresponding to the processed and unprocessed Ras is quantified using densitometry.
-
Data Analysis: The IC50 for the inhibition of Ras processing is determined by the concentration of J-104871 that results in a 50% reduction in the processed form of Ras.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Nude mice.
-
Tumor Cell Implantation: Activated H-ras-transformed NIH3T3 cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a palpable size, mice are treated with J-104871 (administered via an appropriate route, e.g., intraperitoneal injection) or a vehicle control on a defined schedule.
-
Efficacy Endpoint: The study is continued for a predetermined period, and the primary endpoint is the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
J-104871 is a potent and specific farnesyltransferase inhibitor that demonstrates a clear FPP-competitive mechanism of action. Its ability to inhibit Ras processing in cells and suppress tumor growth in preclinical models underscores its potential as a therapeutic agent targeting Ras-driven cancers. The detailed data and protocols provided in this guide offer a solid foundation for further research and development of J-104871 and other compounds in its class.
References
An In-Depth Technical Guide to J-104871: A Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its membrane localization and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. J-104871 is a potent and selective inhibitor of FTase that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of J-104871, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways.
Introduction to Farnesyltransferase Inhibition
Post-translational modification of proteins is a fundamental cellular process that expands the functional diversity of the proteome. One such modification is prenylation, the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl group from FPP to the cysteine residue.
The Ras family of proteins (H-Ras, K-Ras, and N-Ras) are key signaling molecules that cycle between an inactive GDP-bound state and an active GTP-bound state. Farnesylation is a prerequisite for the proper localization of Ras to the plasma membrane, where it can interact with upstream activators and downstream effectors. Constitutively active Ras mutants are found in a high percentage of human cancers, leading to uncontrolled cell proliferation and tumor growth.
Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents designed to block the farnesylation of Ras and other proteins, thereby preventing their membrane association and downstream signaling. J-104871 is a novel FTI that has shown promising results in preclinical studies.
J-104871: Mechanism of Action
J-104871 acts as a competitive inhibitor of farnesyltransferase with respect to farnesyl pyrophosphate (FPP). This means that J-104871 binds to the FPP-binding site on the FTase enzyme, preventing the natural substrate from binding and thereby inhibiting the farnesylation of target proteins like Ras. The inhibitory activity of J-104871 is dependent on the cellular concentration of FPP.[1]
Signaling Pathway: Ras Farnesylation and Downstream Effects
The inhibition of Ras farnesylation by J-104871 has profound effects on downstream signaling pathways, primarily the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival.
References
J-104871 and the Ras Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor J-104871 and its interaction with the pivotal Ras signaling pathway. This document details the mechanism of action of J-104871, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the core biological and experimental processes.
Introduction to the Ras Signaling Pathway and Farnesyltransferase Inhibition
The Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] The Ras signaling cascade is commonly initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor (GEF) Sos.[3] Sos facilitates the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state.[3][5] Activated Ras then recruits and activates downstream effector proteins, most notably Raf kinases, which initiate a phosphorylation cascade through MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase), ultimately leading to the regulation of gene expression in the nucleus.[3]
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth.[2] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most crucial of which is farnesylation.[6] This process involves the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of the Ras protein.[6] This modification is catalyzed by the enzyme farnesyltransferase (FTase). The farnesyl group acts as a hydrophobic anchor, facilitating the localization of Ras to the plasma membrane, a prerequisite for its signaling function.[6]
Inhibition of FTase has emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras. By preventing Ras farnesylation, farnesyltransferase inhibitors (FTIs) block its membrane association and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell growth.[6] J-104871 is a potent and selective inhibitor of FTase.
J-104871: A Competitive Inhibitor of Farnesyltransferase
J-104871 is a novel farnesyltransferase inhibitor that has been shown to block Ras farnesylation in a farnesyl pyrophosphate (FPP)-competitive manner. This means that J-104871 competes with the natural substrate, FPP, for binding to the active site of the FTase enzyme. The inhibition by J-104871 is dependent on the concentration of FPP but not on the concentration of the Ras peptide substrate.
Quantitative Data
The inhibitory activity of J-104871 has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data available for J-104871.
| Parameter | Value | Conditions | Source |
| IC50 (FTase) | 3.9 nM | Rat brain FTase, in the presence of 0.6 µM farnesyl pyrophosphate (FPP) | [7] |
| IC50 (Ras Processing) | 3.1 µM | Activated H-ras-transformed NIH3T3 cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of J-104871 on the Ras signaling pathway.
Farnesyltransferase Activity Assay (Fluorometric)
This assay measures the in vitro activity of FTase and its inhibition by compounds like J-104871. The assay is based on the transfer of a farnesyl group from FPP to a dansylated peptide substrate. Farnesylation of the peptide leads to an increase in its fluorescence.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate (e.g., Dansyl-GCVLS)
-
J-104871 or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 5 mM MgCl₂, 10 µM ZnCl₂)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (λex = 340 nm, λem = 550 nm)
Procedure:
-
Prepare a working solution of the dansyl-peptide substrate and FPP in the assay buffer.
-
Add 5 µL of the test compound (J-104871) at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of the working reagent containing the dansyl-peptide substrate and FPP to each well.
-
Initiate the reaction by adding 5 µL of the FTase enzyme solution to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity again at the end of the incubation period.
-
Calculate the percent inhibition of FTase activity for each concentration of J-104871 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Ras Processing Assay (Western Blot)
This assay determines the ability of J-104871 to inhibit the farnesylation of Ras in a cellular context. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart, allowing for their separation and visualization by Western blot.[8][9]
Materials:
-
H-ras-transformed NIH3T3 cells or other suitable cell line
-
J-104871
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (pan-Ras or specific isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed H-ras-transformed NIH3T3 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of J-104871 for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The appearance of a slower-migrating Ras band in J-104871-treated samples indicates the inhibition of Ras processing (farnesylation).
Nude Mouse Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of J-104871.[10][11][12]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
H-ras-transformed NIH3T3 cells
-
Matrigel (optional)
-
J-104871 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest H-ras-transformed NIH3T3 cells that are in the exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each nude mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer J-104871 to the treatment group and the vehicle to the control group according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (width)² x length / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the J-104871-treated and control groups to determine the anti-tumor efficacy.
Visualizations
Ras Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Mechanism of Action of J-104871
References
- 1. researchgate.net [researchgate.net]
- 2. addgene.org [addgene.org]
- 3. cusabio.com [cusabio.com]
- 4. Ras pathway | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor progression in nude mice and its representation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
J-104871: An In-Depth Technical Guide on a Farnesyl Pyrophosphate-Competitive Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is critical for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. J-104871 distinguishes itself by acting as a farnesyl pyrophosphate (FPP) competitor, offering a specific mechanism to thwart Ras processing and function. This technical guide provides a comprehensive overview of J-104871, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of J-104871.[1]
| Assay | Target | Conditions | IC50 Value |
| Farnesyltransferase Inhibition (in vitro) | Rat Brain Farnesyltransferase (FTase) | In the presence of 0.6 µM farnesyl pyrophosphate (FPP) | 3.9 nM |
| Ras Processing Inhibition (cellular) | Activated H-ras-transformed NIH3T3 cells | 3.1 µM |
Table 1: In Vitro and Cellular Potency of J-104871
Mechanism of Action: Farnesyl Pyrophosphate Competition
J-104871 exerts its inhibitory effect on farnesyltransferase by competing with the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1] This competitive inhibition is dependent on the cellular concentration of FPP.
The FPP-competitive nature of J-104871 has been demonstrated through experiments that modulate intracellular FPP levels:[1]
-
Lovastatin: An inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, which leads to a decrease in the cellular FPP pool. Co-treatment with lovastatin enhances the activity of J-104871.
-
Zaragozic Acid A: An inhibitor of squalene synthase, an enzyme downstream of FPP in the cholesterol biosynthesis pathway. Inhibition of squalene synthase leads to an accumulation of cellular FPP. Co-treatment with zaragozic acid A abrogates the inhibitory activity of J-104871.[1]
These findings confirm that J-104871's efficacy is directly linked to its ability to compete with FPP for binding to farnesyltransferase, both in enzymatic assays and in a cellular context.[1]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental logic, the following diagrams have been generated using the DOT language.
Caption: Ras Farnesylation Signaling Pathway and Point of Inhibition by J-104871.
Caption: Key experiments to characterize J-104871's activity.
Caption: Modulation of FPP levels affects J-104871 activity.
Experimental Protocols
Detailed experimental protocols for the characterization of J-104871 are provided below. These are generalized procedures based on standard methodologies in the field, as the specific protocols from the original publication are not fully available.
In Vitro Farnesyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of J-104871 against farnesyltransferase in a cell-free system.
Materials:
-
Purified recombinant or partially purified farnesyltransferase (e.g., from rat brain lysate).
-
Farnesyl pyrophosphate (FPP).
-
A farnesyl-acceptor peptide substrate (e.g., biotinylated-Ras peptide).
-
J-104871.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Detection system (e.g., scintillation counter for radiolabeled FPP, or streptavidin-coated plates and an antibody-based detection method for biotinylated peptide).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, farnesyltransferase, and the Ras peptide substrate.
-
Add varying concentrations of J-104871 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding FPP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of farnesylated peptide product using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the J-104871 concentration and determine the IC50 value using non-linear regression analysis.
Cellular Ras Processing Assay
Objective: To assess the ability of J-104871 to inhibit the farnesylation of Ras proteins within a cellular context.
Materials:
-
H-ras-transformed NIH3T3 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
J-104871.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibodies specific for Ras (recognizing both farnesylated and unfarnesylated forms) and a loading control (e.g., β-actin).
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Plate H-ras-transformed NIH3T3 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of J-104871 for a specified duration (e.g., 18-24 hours).
-
Lyse the cells in lysis buffer and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE. Due to the farnesyl modification, processed (farnesylated) Ras migrates faster than unprocessed (unfarnesylated) Ras.
-
Transfer the separated proteins to a PVDF membrane and perform a Western blot using a Ras-specific antibody.
-
Visualize the bands corresponding to processed and unprocessed Ras. The inhibition of Ras processing is observed as a decrease in the intensity of the faster-migrating band and an increase in the slower-migrating band.
-
Quantify the band intensities and calculate the percentage of unprocessed Ras at each J-104871 concentration.
-
Plot the percentage of unprocessed Ras against the logarithm of the J-104871 concentration to determine the IC50 value.
In Vivo Tumor Growth Suppression Assay
Objective: To evaluate the anti-tumor efficacy of J-104871 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
H-ras-transformed NIH3T3 cells.
-
J-104871 formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of H-ras-transformed NIH3T3 cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer J-104871 (at a predetermined dose and schedule) and the vehicle control to the respective groups. The route of administration could be oral, intraperitoneal, or intravenous.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length × Width²)/2.
-
Continue treatment and monitoring for a predefined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth curves between the J-104871-treated and control groups to assess the anti-tumor efficacy.
Conclusion
J-104871 is a potent, FPP-competitive farnesyltransferase inhibitor with demonstrated activity in both in vitro and in vivo models. Its mechanism of action, directly competing with the farnesyl pyrophosphate substrate, provides a clear rationale for its inhibitory effects on Ras processing and its potential as an anticancer agent. The experimental framework outlined in this guide offers a robust approach for the further characterization and development of J-104871 and other FPP-competitive inhibitors. The provided quantitative data, signaling pathway diagrams, and detailed protocols serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
The Discovery and Preclinical Profile of J-104871: A Potent Farnesyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
J-104871 is a potent and selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of the Ras protein. The farnesylation of Ras is a critical step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell proliferation and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of J-104871, a farnesyl pyrophosphate (FPP)-competitive inhibitor. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development in this area.
Introduction
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal molecular switches in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Activating mutations in ras genes are found in approximately 20-30% of all human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.[1] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal CAAX motif.[2] This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The farnesyl group acts as a lipid anchor, facilitating the association of Ras with the inner leaflet of the plasma membrane, a prerequisite for its biological activity.[2]
The essential role of farnesylation in Ras activation has made FTase a compelling target for the development of novel anticancer agents. Farnesyltransferase inhibitors (FTIs) are designed to block this initial step in Ras processing, thereby preventing its membrane localization and abrogating its oncogenic signaling. J-104871, discovered by researchers at Banyu Pharmaceutical Co., Ltd., is a potent and selective FTI that has demonstrated significant preclinical antitumor activity.[3] This document serves as a technical guide to the discovery, mechanism of action, and synthesis of J-104871, providing valuable information for researchers in oncology and drug development.
Discovery of J-104871
J-104871 was identified through a targeted drug discovery program aimed at developing novel FTase inhibitors. The discovery process began with the modification of known squalene synthase inhibitors, as both squalene synthase and FTase utilize farnesyl pyrophosphate (FPP) as a substrate.[3] This strategy led to the identification of a series of compounds with potent FTase inhibitory activity.
Screening and Optimization
A library of compounds derived from squalene synthase inhibitors was screened for their ability to inhibit rat brain FTase. J-104871 emerged as a lead candidate due to its high potency and selectivity. The screening process likely involved a high-throughput assay to measure FTase activity in the presence of the test compounds.
Mechanism of Action
J-104871 is a farnesyl pyrophosphate (FPP)-competitive inhibitor of FTase.[3] This means that J-104871 binds to the FPP-binding site on the FTase enzyme, thereby preventing the natural substrate, FPP, from binding and being transferred to the Ras protein. The inhibitory effect of J-104871 is dependent on the concentration of FPP, a characteristic feature of competitive inhibition.[3]
The Ras Farnesylation Pathway
The farnesylation of Ras is a key step in the Ras signaling pathway. The inhibition of this process by J-104871 prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Synthesis of J-104871
A detailed, step-by-step synthesis protocol for J-104871 is not publicly available in the peer-reviewed scientific literature. The primary publication by Yonemoto et al. states that J-104871 was developed from a series of squalene synthase inhibitors, but does not provide specific synthetic details.[3]
Chemical Structure
The chemical structure of J-104871 is provided below. Its IUPAC name is (4R,5S)-5-(((2R,3R,E)-3-(benzo[d][1][4]dioxol-5-yl)-6-(benzo[d]oxazol-2-yl)hex-5-en-2-yl)(naphthalen-2-ylmethyl)carbamoyl)-1,3-dioxolane-2,2,4-tricarboxylic acid.
Chemical Formula: C38H32N2O12
Molecular Weight: 708.67 g/mol
CAS Number: 191088-19-4
Preclinical Data
J-104871 has demonstrated potent and selective inhibitory activity against FTase in both in vitro and in vivo models.
In Vitro Activity
The in vitro inhibitory activity of J-104871 was assessed using a rat brain FTase assay. The compound exhibited a potent inhibitory effect in a manner competitive with FPP.
| Parameter | Value | Conditions | Reference |
| IC50 (Rat Brain FTase) | 3.9 nM | In the presence of 0.6 µM FPP | [3] |
| IC50 (Ras Processing) | 3.1 µM | Activated H-ras-transformed NIH3T3 cells | [3] |
In Vivo Activity
The in vivo efficacy of J-104871 was evaluated in a nude mouse model transplanted with activated H-ras-transformed NIH3T3 cells.
| Model | Treatment | Outcome | Reference |
| Nude mice with H-ras-transformed NIH3T3 cell xenografts | J-104871 | Suppressed tumor growth | [3] |
Experimental Protocols
Farnesyltransferase Activity Assay
This protocol is a generalized method for determining FTase activity, based on common practices in the field.
Objective: To measure the inhibitory effect of J-104871 on FTase activity.
Materials:
-
Purified FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
J-104871
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of J-104871 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the diluted J-104871 or vehicle control.
-
Initiate the reaction by adding FPP and purified FTase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 485 nm for a dansylated peptide).
-
Calculate the percent inhibition for each concentration of J-104871 and determine the IC50 value.
In Vivo Tumor Growth Suppression Assay
This protocol is a generalized method for assessing the in vivo antitumor activity of a compound.
Objective: To evaluate the effect of J-104871 on the growth of tumor xenografts in nude mice.
Materials:
-
Athymic nude mice
-
H-ras-transformed NIH3T3 cells
-
J-104871 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject H-ras-transformed NIH3T3 cells into the flank of nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer J-104871 or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Compare the tumor growth in the treatment group to the control group to determine the efficacy of J-104871.
Conclusion
J-104871 is a potent and selective farnesyltransferase inhibitor that has demonstrated promising preclinical activity. Its FPP-competitive mechanism of action provides a clear rationale for its ability to block Ras farnesylation and inhibit the growth of Ras-dependent tumors. While the detailed synthesis of J-104871 is not publicly available, the information presented in this technical guide provides a solid foundation for researchers interested in the field of FTase inhibitors and the development of novel anticancer therapeutics targeting the Ras signaling pathway. Further investigation into the synthesis and optimization of J-104871 and related compounds may lead to the development of clinically effective agents for the treatment of a variety of human cancers.
References
- 1. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of J-104871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules. By competitively inhibiting the binding of farnesyl pyrophosphate (FPP) to FTase, J-104871 effectively blocks the farnesylation of Ras, a critical step for its membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the in vitro characterization of J-104871, including its inhibitory potency, mechanism of action, and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to facilitate further research and development of this and similar compounds.
Core Compound Properties
J-104871 is a novel, non-peptidomimetic inhibitor of farnesyltransferase. Its inhibitory action is characterized by its competitive binding with respect to the farnesyl pyrophosphate (FPP) substrate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity of J-104871.
| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |
| IC50 (FTase) | 3.9 nM | Rat Brain | 0.6 µM FPP | [1] |
| IC50 (Ras Processing) | 3.1 µM | H-ras-transformed NIH3T3 cells | Cellular Assay | [1] |
Table 1: Inhibitory Potency of J-104871
| Modulator | Effect on J-104871 Activity | Mechanism of Modulator |
| Lovastatin | Increased | HMG-CoA reductase inhibitor; reduces cellular FPP pool. |
| Zaragozic Acid A | Abrogated | Squalene synthase inhibitor; increases cellular FPP pool. |
Table 2: Modulation of J-104871 Activity by Altering Cellular FPP Levels
Signaling Pathway
J-104871 targets the Ras signaling pathway by preventing the farnesylation of Ras proteins. This post-translational modification is essential for the translocation of Ras to the plasma membrane, where it can be activated by upstream signals and subsequently activate downstream effector pathways, such as the RAF-MEK-ERK cascade, which is crucial for cell proliferation and survival.
Caption: Ras Signaling Pathway and the Point of Inhibition by J-104871.
Experimental Protocols
Farnesyltransferase (FTase) Inhibition Assay
This assay measures the ability of J-104871 to inhibit the activity of farnesyltransferase in vitro. The protocol is based on the methodology described by Yonemoto et al. (1998).
Materials:
-
Enzyme: Partially purified farnesyltransferase from rat brain.
-
Substrates:
-
[3H]Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
-
Inhibitor: J-104871
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
Scintillation Cocktail
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
Procedure:
-
Prepare a reaction mixture containing the assay buffer, rat brain FTase, and the biotinylated Ras peptide substrate.
-
Add varying concentrations of J-104871 to the reaction mixture.
-
Initiate the enzymatic reaction by adding [3H]FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M EDTA in 50% ethanol).
-
Add streptavidin-coated SPA beads to the reaction mixture and incubate to allow binding to the biotinylated, farnesylated peptide.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FTase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Farnesyltransferase Inhibition Assay.
Ras Processing Assay in Whole Cells
This assay determines the ability of J-104871 to inhibit the farnesylation of Ras within a cellular context, which is observed as a change in the electrophoretic mobility of the Ras protein.
Materials:
-
Cell Line: H-ras-transformed NIH3T3 cells.
-
Inhibitor: J-104871.
-
Cell Lysis Buffer: RIPA buffer or similar, containing protease inhibitors.
-
Antibodies:
-
Primary antibody: Anti-Ras monoclonal antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
-
SDS-PAGE reagents
-
Western Blotting reagents (membranes, buffers, chemiluminescent substrate).
Procedure:
-
Culture H-ras-transformed NIH3T3 cells to sub-confluency.
-
Treat the cells with varying concentrations of J-104871 for a specified duration (e.g., 24 hours).
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Unprocessed (non-farnesylated) Ras migrates slower than the processed (farnesylated) form.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for Ras.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the Ras protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for both processed and unprocessed Ras to determine the IC50 for the inhibition of Ras processing.
Caption: Workflow for the Cellular Ras Processing Assay.
Discussion
The in vitro characterization of J-104871 demonstrates its high potency as a farnesyltransferase inhibitor. The low nanomolar IC50 value in the enzymatic assay highlights its strong affinity for the target enzyme. The competitive inhibition with respect to FPP confirms its mechanism of action. The ability of J-104871 to inhibit Ras processing in a cellular context, albeit at a higher concentration, validates its cell permeability and activity in a more complex biological environment. The modulation of its activity by lovastatin and zaragozic acid further substantiates its FPP-competitive nature within cells. These findings collectively establish J-104871 as a valuable tool for studying the biological roles of farnesylation and as a lead compound for the development of anti-cancer therapeutics targeting the Ras signaling pathway.
References
Early-Stage Research on J-104871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules. Early-stage research has demonstrated its efficacy in inhibiting Ras farnesylation both in vitro and in cellular models, leading to the suppression of tumor growth in preclinical xenograft models. This technical guide provides a comprehensive overview of the foundational research on J-104871, including its mechanism of action, key quantitative data, and detailed experimental protocols for the core assays used in its initial characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Core Concepts and Mechanism of Action
J-104871 is a novel farnesyltransferase inhibitor that functions in a farnesyl pyrophosphate (FPP)-competitive manner.[1] Farnesylation, the attachment of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif, is a crucial post-translational modification for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.[1] By competing with the natural substrate FPP, J-104871 effectively blocks the farnesylation of Ras, preventing its anchoring to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.
The Ras signaling cascade is a pivotal pathway in regulating cell growth, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. By inhibiting FTase, J-104871 represents a targeted therapeutic strategy to disrupt this aberrant signaling.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potencies of J-104871 as determined in early-stage research.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Test System | IC50 Value | FPP Concentration | Reference |
| Rat Brain Farnesyltransferase (FTase) | Enzyme Assay | 3.9 nM | 0.6 µM | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 Value | Reference |
| Activated H-ras-transformed NIH3T3 cells | Ras Processing Inhibition | 3.1 µM | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome | Reference |
| Nude Mice | Activated H-ras-transformed NIH3T3 | 40-80 mg/kg, i.p., daily | Suppressed tumor growth | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage research of J-104871.
Farnesyltransferase (FTase) Inhibition Assay
This protocol describes the in vitro assay used to determine the inhibitory activity of J-104871 against rat brain FTase.
Materials:
-
Partially purified rat brain farnesyltransferase
-
[3H]Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol
-
J-104871 or other test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, rat brain FTase, and the biotinylated Ras peptide substrate.
-
Add varying concentrations of J-104871 or a vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding [3H]FPP (at a final concentration of 0.6 µM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Capture the biotinylated and [3H]farnesylated peptide on an avidin-coated plate or filter.
-
Wash the plate/filter to remove unincorporated [3H]FPP.
-
Add scintillation cocktail to the wells/filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of J-104871 and determine the IC50 value by non-linear regression analysis.
Inhibition of Ras Processing in Cells (Western Blot)
This protocol outlines the method to assess the ability of J-104871 to inhibit the processing of Ras protein in cultured cells.
Materials:
-
Activated H-ras-transformed NIH3T3 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
J-104871
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against H-Ras (recognizes both processed and unprocessed forms)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed activated H-ras-transformed NIH3T3 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of J-104871 or a vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE. Unprocessed Ras will migrate slower than the processed, farnesylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for both processed and unprocessed Ras to determine the percentage of inhibition and calculate the IC50 value.
In Vivo Antitumor Efficacy in a Nude Mouse Xenograft Model
This protocol details the in vivo study to evaluate the antitumor effect of J-104871.
Materials:
-
Female nude mice (e.g., BALB/c nu/nu)
-
Activated H-ras-transformed NIH3T3 cells
-
J-104871
-
Vehicle solution (e.g., saline or a suitable solvent)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of activated H-ras-transformed NIH3T3 cells into the flank of each nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer J-104871 (e.g., 40 or 80 mg/kg) or the vehicle control intraperitoneally (i.p.) once daily.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of J-104871.
Visualizations
Signaling Pathway Diagram
References
Cellular Targets of J-104871: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of J-104871, a potent and specific inhibitor of farnesyltransferase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Cellular Target: Farnesyltransferase (FTase)
The primary cellular target of J-104871 is protein farnesyltransferase (FTase) , a key enzyme in the post-translational modification of a variety of cellular proteins.[1] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins.
J-104871 acts as a farnesyl pyrophosphate (FPP)-competitive inhibitor of FTase.[1] This means that it competes with the natural substrate, FPP, for binding to the enzyme, thereby preventing the farnesylation of FTase substrates. Notably, J-104871 exhibits high selectivity for FTase over other related enzymes, such as protein geranylgeranyltransferase-I (GGTase-I).[1]
Key Downstream Target: Ras Proteins
Among the most critical substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). These proteins are central regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for the membrane association and subsequent activation of Ras proteins. By inhibiting FTase, J-104871 effectively blocks Ras processing and prevents its localization to the plasma membrane, thereby inhibiting its signaling functions.[1] The disruption of Ras signaling is a primary mechanism through which J-104871 exerts its anti-proliferative and anti-tumor effects.
Quantitative Data Summary
The inhibitory potency of J-104871 has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data available.
| Parameter | System | Value | Reference |
| IC50 | Rat Brain Farnesyltransferase | 3.9 nM (in the presence of 0.6 µM FPP) | [1] |
| IC50 | Ras Processing in activated H-ras-transformed NIH3T3 cells | 3.1 µM | [1] |
Signaling Pathway Interruption
J-104871's inhibition of Ras farnesylation leads to the downstream blockade of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway . This pathway is a critical cascade that relays extracellular signals to the nucleus to regulate gene expression and is frequently hyperactivated in cancer.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the activity of J-104871 are provided below.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of J-104871 on FTase.
References
Methodological & Application
J 104871: A Urotensin-II Receptor Antagonist for In Vitro Research
Application Notes and Protocols for Cell Culture
Introduction
J 104871 is identified as an antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR).[1][2] The ligand for this receptor, urotensin-II (U-II), is recognized as the most potent vasoconstrictor identified in mammals.[3][4] The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, cell proliferation, and migration.[1][2][5] In the context of cancer, the U-II/UTR axis has been shown to regulate the growth, motility, and invasion of various cancer cell lines, making it a potential therapeutic target.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, migration, and the underlying signaling pathways.
Data Presentation
| Compound | Target | Assay | IC50/Ki | Cell Line |
| Palosuran | Urotensin-II Receptor | Radioligand Binding | IC50: 3.6 nM | CHO cells expressing human recombinant UTR |
| Urotensin-II receptor antagonist-1 | Urotensin-II Receptor | Radioligand Binding | Ki: 16 nM | HEK293 cells expressing human recombinant UTR |
| SB-710411 | Urotensin-II Receptor | Functional Assay (Aortic Contraction) | - | Rat |
| Urantide | Urotensin-II Receptor | Functional Assay (Aortic Contraction) | pKB: 8.3 | Rat |
Signaling Pathway
Activation of the urotensin-II receptor by its ligand, urotensin-II, triggers a cascade of intracellular signaling events.[6][7] As a Gq protein-coupled receptor, its activation primarily stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[7][8] Downstream of these initial events, the U-II/UTR system has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and migration, including the Mitogen-Activated Protein Kinase (MAPK) cascades (such as ERK1/2 and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6] this compound, as a UTR antagonist, is expected to inhibit these downstream signaling events upon stimulation with urotensin-II.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Urotensin-II (as a stimulant, if investigating competitive antagonism)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. If investigating competitive antagonism, also prepare solutions of urotensin-II.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared drug solutions. Include appropriate controls: vehicle control (medium with DMSO), positive control (a known cytotoxic agent), and untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Urotensin-II (as a chemoattractant or co-treatment)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate for 18-24 hours.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (chemoattractant). In some wells, add urotensin-II to the lower chamber to specifically assess its role as a chemoattractant.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound for 30 minutes.
-
Add 100 µL of the cell suspension (containing 10,000 cells) to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 12-24 hours, this may need to be optimized for your cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.
-
Fixing and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells by immersing the inserts in Crystal Violet solution for 15 minutes.
-
Washing and Visualization: Gently wash the inserts in water to remove excess stain. Allow the inserts to air dry.
-
Cell Counting: Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Compare the migration in this compound-treated groups to the control group.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 5. Enhancement of vascular smooth muscle cell migration by urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
The Use of J 104871 in Animal Models: Application Notes and Protocols
Initial investigations into "J 104871" have revealed no publicly available scientific data or literature identifying it as a research compound, pharmaceutical agent, or any other substance used in experimental animal models. Searches across multiple scientific and patent databases for "this compound" and its potential variations did not yield any relevant results describing its mechanism of action, pharmacological properties, or established protocols for its use in a research setting.
The designation "this compound" may represent an internal compound code used by a specific research institution or company that has not been disclosed in public forums. It is also possible that this identifier is a misnomer or an incorrect transcription of another compound's name.
Without any foundational information on the nature of this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of such a document requires, at a minimum, knowledge of the compound's biological target, its expected physiological effects, and any preliminary data on its safety and efficacy.
For researchers, scientists, and drug development professionals interested in utilizing a novel compound in animal models, the following general workflow and considerations are recommended. This generalized protocol can be adapted once the specific properties of a compound like this compound are identified.
General Workflow for a Novel Compound in Animal Models
Caption: A generalized workflow for the preclinical evaluation of a novel compound in animal models.
Detailed Methodologies for Key Experiments
Should information regarding this compound become available, the following experimental protocols would be essential for its characterization and evaluation in animal models.
Table 1: Key Preclinical Experiments for a Novel Compound
| Experiment | Objective | Key Parameters to Measure |
| In Vitro Target Engagement | To confirm the compound interacts with its intended biological target. | Binding affinity (Kd), IC50/EC50 values. |
| Cell-Based Assays | To determine the compound's functional effect in a cellular context. | Downstream signaling modulation, cell viability, apoptosis. |
| Pharmacokinetic (PK) Studies | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |
| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Clinical observations, body weight changes, mortality. |
| Efficacy Studies | To evaluate the therapeutic effect of the compound in a relevant disease model. | Disease-specific endpoints (e.g., tumor volume, behavioral scores). |
Signaling Pathway Analysis
Once the molecular target of a compound is identified, its effect on cellular signaling pathways can be visualized. For example, if this compound were an inhibitor of the MEK/ERK pathway, a diagram could be generated as follows:
Caption: A hypothetical signaling pathway for this compound as a MEK inhibitor.
Application Notes and Protocols for J 104871 Administration in Mice
Note to Researchers: Extensive literature searches did not yield specific data for a compound designated "J 104871." The following application notes and protocols are provided as a comprehensive template for researchers and drug development professionals. This document outlines the critical information and experimental procedures required when establishing dosage and administration protocols for a novel compound in a murine model. The quantitative data presented are placeholders and should be replaced with experimentally determined values.
Compound Information
| Parameter | Data |
| Compound Name | This compound |
| Target(s) | [Specify molecular target(s)] |
| Vehicle | [e.g., Saline, DMSO, PBS, etc.] |
| Storage Conditions | [e.g., -20°C, Room Temperature, etc.] |
Dosage and Administration Summary in Mice
The appropriate dosage and administration route for a novel compound are critical for efficacy and safety assessment. The following table summarizes potential routes and corresponding dosage ranges that should be determined during dose-finding studies.
| Administration Route | Dosage Range (mg/kg) | Injection Volume (µL/g) | Frequency | Notes |
| Intravenous (IV) | [e.g., 1 - 10] | [e.g., 5] | [e.g., Once daily] | Rapid systemic exposure. Typically via tail vein. |
| Intraperitoneal (IP) | [e.g., 5 - 50] | [e.g., 10] | [e.g., Once daily] | Slower absorption than IV, common for systemic delivery. |
| Subcutaneous (SC) | [e.g., 10 - 100] | [e.g., 10] | [e.g., Once daily] | Slowest parenteral absorption rate. |
| Oral (PO) | [e.g., 20 - 200] | [e.g., 10] | [e.g., Twice daily] | Administration by gavage; considers bioavailability. |
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a sterile and stable solution of this compound for administration.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (if required for dissolution)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen vehicle to achieve the desired stock concentration.
-
Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare serial dilutions from the stock solution to achieve the final desired concentrations for dosing.
-
Store the prepared solutions as per the compound's stability data.
Animal Handling and Restraint
Objective: To safely restrain the mouse for accurate and stress-minimized compound administration.
Procedure:
-
Acclimatize mice to the experimental environment to reduce stress.
-
For injections, grasp the mouse by the loose skin at the scruff of the neck to immobilize the head and body.
-
Ensure a firm but gentle grip to prevent injury to the animal.
-
Position the mouse appropriately for the chosen administration route (e.g., for IP injection, tilt the mouse slightly head-down).
Administration Procedures
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Swab the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins, parallel to the vein.
-
Slowly inject the dosing solution. Resistance or swelling indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
Intraperitoneal (IP) Injection:
-
Restrain the mouse with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
Subcutaneous (SC) Injection:
-
Lift a fold of skin between the shoulder blades (scruff).
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution to form a small bolus under the skin.
Oral (PO) Gavage:
-
Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Administer the solution slowly to prevent regurgitation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in-vivo studies.
Application Notes and Protocols: Preparation of Research Compounds for In Vitro Assays
Introduction
The successful execution of in vitro assays is critically dependent on the proper preparation and handling of test compounds. Ensuring accurate and consistent results requires careful consideration of a compound's solubility, the preparation of stable stock solutions, and the appropriate dilution into assay media. These application notes provide a general framework and detailed protocols for the preparation of research compounds for use in a variety of in vitro cell-based assays.
Note: The compound identifier "J 104871" provided in the topic does not correspond to a known chemical entity in publicly available scientific databases. The search results for this identifier consistently refer to an industrial equipment part number. Therefore, the following protocols and data are presented as a general template. Researchers should substitute the specific properties of their compound of interest to ensure accuracy.
Data Presentation: Solubility of Research Compounds
The solubility of a test compound is a crucial parameter that dictates how it can be formulated for in vitro studies. It is essential to determine the solubility in commonly used solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of organic molecules.[1] However, the final concentration of DMSO in the cell culture medium should be carefully controlled, as it can have toxic effects on cells at higher concentrations.
A summary of typical solubility data for a research compound is presented in the table below. Researchers must determine this data for their specific compound of interest.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) at Max Solubility | Notes |
| DMSO | Data not available | Data not available | Prepare high-concentration stock solutions. Final DMSO in assay should typically be ≤0.5%.[2] |
| Ethanol | Data not available | Data not available | May be used as a co-solvent. Can be volatile and may have effects on cells. |
| PBS (pH 7.4) | Data not available | Data not available | Aqueous solubility is often low for organic compounds.[1][3] |
| Cell Culture Media | Data not available | Data not available | Final working concentration solubility is critical to avoid precipitation in the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of a research compound in DMSO.
Materials:
-
Research compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Accurately weigh the calculated mass of the compound powder using an analytical balance in a sterile environment.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but stability at elevated temperatures should be considered.
-
Sterile filtration (optional): If the solution is not prepared under strictly aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture. The stability of the compound in DMSO under these conditions should be verified.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in cell-based assays.
Materials:
-
10 mM compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or sterile PBS.
-
Serial Dilution in Culture Medium: a. Prepare a series of sterile tubes or a 96-well plate with the appropriate volume of pre-warmed cell culture medium. b. Add a small volume of the stock solution to the first tube/well to achieve the highest desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). c. Perform serial dilutions by transferring a defined volume of the solution to the next tube/well containing fresh medium. Mix thoroughly between each dilution.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells in culture. Do not store diluted solutions in aqueous media for extended periods unless their stability has been confirmed.
Mandatory Visualization
References
Application Notes and Protocols for Western Blot Analysis of Ras Processing Using J-104871
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ras proteins are a family of small GTPases that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and survival.[1][2] Their activity is dependent on post-translational modifications, with farnesylation being a critical initial step.[2][3][4] This modification, catalyzed by the enzyme farnesyltransferase (FTase), facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its biological function.[3][4] Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of many human cancers, making the Ras processing pathway a key target for therapeutic intervention.[1][5]
Farnesyltransferase inhibitors (FTIs) are a class of compounds that block this crucial farnesylation step.[3][4] J-104871 is a potent and specific inhibitor of FTase, demonstrating competitive inhibition with respect to farnesyl pyrophosphate (FPP).[6] By preventing the farnesylation of Ras, J-104871 causes the accumulation of unprocessed, cytosolic Ras, thereby inhibiting its downstream signaling.[3][6]
This document provides a detailed protocol for utilizing Western blotting to analyze the effects of J-104871 on Ras processing. The method is based on the differential electrophoretic mobility and subcellular localization of processed (farnesylated) versus unprocessed (non-farnesylated) Ras.
Principle of the Assay
Treatment of cells with J-104871 will inhibit the farnesylation of Ras proteins. This inhibition can be visualized by Western blot in two primary ways:
-
Shift in Electrophoretic Mobility: Unprocessed Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart. This results in a noticeable upward shift in the band corresponding to Ras.[7]
-
Subcellular Fractionation: Farnesylated Ras is localized to the cell membrane, while unprocessed Ras accumulates in the cytosol. By separating cellular lysates into membrane and cytosolic fractions, a J-104871-induced increase in cytosolic Ras and a corresponding decrease in membrane-bound Ras can be detected.[7]
Data Presentation
Table 1: In Vitro Efficacy of J-104871
| Parameter | Value | Reference |
| Target Enzyme | Farnesyltransferase (FTase) | [6] |
| IC50 (in vitro vs. rat brain FTase) | 3.9 nM | [6] |
| IC50 (inhibition of Ras processing in H-ras-transformed NIH3T3 cells) | 3.1 µM | [6] |
| Mechanism of Action | Competitive with Farnesyl Pyrophosphate (FPP) | [6] |
Experimental Protocols
I. Cell Culture and Treatment with J-104871
-
Cell Lines: This protocol is suitable for various cancer cell lines known to express Ras proteins (e.g., H-ras-transformed NIH3T3, pancreatic cancer cell lines like BxPC-3 and MIA PaCa-2).[6][8]
-
Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of J-104871 in a suitable solvent (e.g., DMSO).
-
Dilute the J-104871 stock solution in culture medium to the desired final concentrations. A concentration range of 1-10 µM is a good starting point based on published IC50 values.[6] A time course of 24-48 hours is recommended.[8]
-
Include a vehicle control (DMSO-treated) and an untreated control.
-
II. Preparation of Cell Lysates
A. Whole-Cell Lysates (for observing mobility shift)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease inhibitors to the dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Subcellular Fractionation (for observing localization shift)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Wash and harvest the cells as described for whole-cell lysates.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease inhibitors).
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Carefully collect the supernatant (cytosolic fraction).
-
Wash the pellet with PBS and then resuspend it in a lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to solubilize the membrane proteins (membrane fraction).
-
Determine the protein concentration for both the cytosolic and membrane fractions.
III. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load the samples onto a 12% or 15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Ras overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin for whole-cell and cytosolic fractions, Na+/K+ ATPase for membrane fractions) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Evaluation of the selectivity and sensitivity of isoform- and mutation-specific RAS antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-N-Ras Antibodies | Invitrogen [thermofisher.com]
Application Notes and Protocols for Cell Viability Assay with J-104871 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104871 is a putative novel compound under investigation for its potential as an anti-cancer agent. This document provides a detailed protocol for assessing the effect of J-104871 on cell viability, a critical step in preclinical drug development. The methodologies outlined herein are designed to be a comprehensive guide for researchers and scientists.
Background
While specific information on J-104871 is not publicly available, the experimental design provided is based on the established methodologies for evaluating the impact of small molecule inhibitors on cancer cell lines. The protocols are adaptable for various colorimetric, fluorometric, and luminescent cell viability assays.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from cell viability experiments with J-104871.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with J-104871 for 48 hours
| Cell Line | J-104871 Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Pancreatic Cancer (e.g., MiaPaCa-2) | 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 | rowspan="6">Calculated Value |
| 1 | 1.12 ± 0.06 | 89.6 ± 4.8 | ||
| 10 | 0.85 ± 0.05 | 68.0 ± 4.0 | ||
| 25 | 0.63 ± 0.04 | 50.4 ± 3.2 | ||
| 50 | 0.41 ± 0.03 | 32.8 ± 2.4 | ||
| 100 | 0.22 ± 0.02 | 17.6 ± 1.6 | ||
| Hepatocellular Carcinoma (e.g., HepG2) | 0 (Vehicle Control) | 1.32 ± 0.09 | 100 ± 6.8 | rowspan="6">Calculated Value |
| 1 | 1.20 ± 0.07 | 90.9 ± 5.3 | ||
| 10 | 0.91 ± 0.06 | 68.9 ± 4.5 | ||
| 25 | 0.68 ± 0.05 | 51.5 ± 3.8 | ||
| 50 | 0.45 ± 0.04 | 34.1 ± 3.0 | ||
| 100 | 0.25 ± 0.03 | 18.9 ± 2.3 |
Table 2: Time-Course of J-104871 (25 µM) on Pancreatic Cancer Cell Viability
| Time (hours) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 | 1.25 ± 0.08 | 100 ± 6.4 |
| 12 | 1.05 ± 0.07 | 84.0 ± 5.6 |
| 24 | 0.88 ± 0.06 | 70.4 ± 4.8 |
| 48 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 72 | 0.45 ± 0.03 | 36.0 ± 2.4 |
Experimental Protocols
A variety of assays can be used to measure cell viability.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method and is detailed below.[1]
Protocol: MTT Cell Viability Assay
1. Materials:
-
J-104871 (stock solution in DMSO)
-
Selected cancer cell line(s) (e.g., MiaPaCa-2, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
DMSO (cell culture grade)
-
96-well cell culture plates, sterile
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
2. Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. J-104871 Treatment:
-
Prepare serial dilutions of J-104871 in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the J-104871 dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of J-104871 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Caption: Workflow for assessing cell viability with J-104871.
The following diagram illustrates a hypothetical signaling pathway that could be affected by a compound like J-104871, assuming it acts as an inhibitor of a growth factor receptor pathway.
Caption: Inhibition of a growth signaling pathway by J-104871.
References
J 104871 in combination with other chemotherapy agents
Initial investigations to gather information on the compound designated "J 104871" for the development of detailed Application Notes and Protocols have been unsuccessful. Extensive searches of preclinical and clinical trial databases, as well as chemical and pharmacological repositories, have yielded no specific chemotherapy agent or research compound with this identifier.
The lack of publicly available data on "this compound" prevents the fulfillment of the request for information regarding its combination with other chemotherapy agents, its mechanism of action, and associated experimental protocols. It is possible that "this compound" represents an internal project code, a misidentified compound, or a substance that was not advanced through early-stage development, and therefore, has no public documentation.
Without a verifiable identity for "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations. Further clarification on the identity of this compound is necessary to proceed.
Application Notes and Protocols for Measuring Farnesyltransferase Activity with J-104871
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of farnesyltransferase (FTase) and its inhibition by J-104871, a potent and specific FTase inhibitor. The provided methodologies are suitable for inhibitor screening, kinetic analysis, and determining the cellular effects of FTase inhibition.
Introduction
Farnesyltransferase (EC 2.5.1.58) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases.[1] This modification, termed farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box motif of the target protein.[1] Farnesylation is crucial for the proper subcellular localization and function of these proteins, including their role in signal transduction pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[1][2]
J-104871 is a novel, potent, and specific inhibitor of farnesyltransferase.[3] It acts in a competitive manner with respect to the farnesyl pyrophosphate substrate.[3] Understanding the interaction of J-104871 with FTase and its effect on farnesylation in a cellular context is crucial for its development as a therapeutic agent. These notes provide detailed protocols for both in vitro and cell-based assays to characterize the activity of J-104871.
Quantitative Data Summary
The inhibitory activity of J-104871 on farnesyltransferase has been characterized both in vitro and in cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of Farnesyltransferase by J-104871
| Parameter | Value | Conditions | Source |
| IC50 | 3.9 nM | Rat brain FTase, 0.6 µM Farnesyl Pyrophosphate (FPP) | [3] |
Table 2: Cellular Inhibition of Ras Processing by J-104871
| Parameter | Value | Cell Line | Assay | Source |
| IC50 | 3.1 µM | Activated H-ras-transformed NIH3T3 cells | Inhibition of Ras processing | [3] |
Signaling Pathway
Farnesyltransferase plays a critical role in the Ras signaling cascade. The diagram below illustrates the pathway and the point of inhibition by J-104871.
Caption: Ras signaling pathway and inhibition by J-104871.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Farnesyltransferase Activity Assay
This protocol describes a continuous fluorescence assay to measure FTase activity and its inhibition by J-104871. The assay is based on the change in fluorescence of a dansylated peptide substrate upon farnesylation.
Materials:
-
Purified farnesyltransferase (human or rat)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
J-104871
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~505 nm
Experimental Workflow Diagram:
Caption: Workflow for in vitro FTase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of J-104871 in DMSO.
-
Prepare serial dilutions of J-104871 in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare working solutions of FTase, FPP, and dansylated peptide in assay buffer.
-
-
Assay Setup (for a 50 µL final volume):
-
To each well of a black microplate, add:
-
25 µL of Assay Buffer
-
5 µL of FTase solution (final concentration will vary depending on enzyme activity)
-
5 µL of J-104871 dilution or vehicle (DMSO in assay buffer) for control wells.
-
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a 15 µL mixture of FPP and dansylated peptide substrate. The final concentrations should be optimized, but a starting point is 0.5-1 µM FPP and 1-2 µM peptide.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every minute. Excitation wavelength: ~340 nm; Emission wavelength: ~505 nm.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of J-104871 using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percentage of inhibition against the logarithm of the J-104871 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Western Blot Assay for Inhibition of Ras Processing
This protocol describes a method to assess the inhibitory effect of J-104871 on the farnesylation of Ras in cultured cells. Inhibition of farnesylation prevents the cleavage of the "-aaX" motif and subsequent membrane localization, resulting in a slight increase in the molecular weight of the unprocessed Ras protein, which can be detected by a shift in mobility on an SDS-PAGE gel.
Materials:
-
H-ras transformed NIH3T3 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
J-104871
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system (e.g., PVDF membrane)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (pan-Ras or specific isoform)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow Diagram:
Caption: Workflow for cell-based Ras processing assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed H-ras transformed NIH3T3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of J-104871 (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the resulting bands. The unprocessed form of Ras will migrate slightly slower than the processed, farnesylated form.
-
Quantify the band intensities for both processed and unprocessed Ras.
-
Calculate the percentage of unprocessed Ras for each J-104871 concentration.
-
Plot the percentage of unprocessed Ras against the logarithm of the J-104871 concentration to determine the cellular IC50.
-
Troubleshooting
-
Low signal in fluorescence assay: Increase the enzyme concentration or extend the reaction time. Ensure the dansylated peptide has not degraded.
-
High background in fluorescence assay: Check for autofluorescence of compounds. Subtract the background fluorescence from a well with no enzyme.
-
No shift observed in Western blot: Ensure the gel has sufficient resolution to separate the processed and unprocessed forms of Ras. The shift may be subtle. Increase the treatment time or concentration of J-104871. Confirm the specificity of the Ras antibody.
-
Variability in results: Ensure accurate pipetting, especially for serial dilutions. Maintain consistent incubation times and temperatures. Use appropriate controls in every experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-104871: A Potent Tool for Studying Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing J-104871, a potent and selective farnesyltransferase (FTase) inhibitor, for the study of protein prenylation. J-104871 serves as an invaluable tool for investigating the roles of farnesylated proteins in cellular signaling, proliferation, and tumorigenesis.
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways, including the Ras superfamily of small GTPases. Farnesyltransferase (FTase) is the enzyme responsible for attaching the 15-carbon farnesyl group to proteins. Dysregulation of protein farnesylation, particularly of Ras proteins, is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention and basic research.
J-104871 is a novel, non-peptidomimetic inhibitor of FTase that exhibits high potency and selectivity. It acts by competing with the enzyme's natural substrate, FPP. By inhibiting FTase, J-104871 prevents the farnesylation and subsequent membrane association of key signaling proteins like Ras, thereby blocking their downstream effector pathways.
Mechanism of Action
J-104871 inhibits farnesyltransferase in a manner that is competitive with farnesyl pyrophosphate (FPP), one of the substrates for the farnesylation reaction.[1] It shows high selectivity for FTase over the related enzyme geranylgeranyltransferase-I (GGTase-I) and squalene synthase.[1] The inhibition of FTase by J-104871 prevents the transfer of a farnesyl group to the C-terminal CaaX box of target proteins, most notably Ras. This lack of farnesylation leaves Ras in an unprocessed, cytosolic state, unable to anchor to the plasma membrane and engage with its downstream signaling partners.[1]
The activity of J-104871 in cells is influenced by the intracellular concentration of FPP. Co-treatment with agents that deplete the cellular FPP pool, such as the HMG-CoA reductase inhibitor lovastatin, enhances the inhibitory effect of J-104871 on Ras processing.[1] Conversely, inhibitors of squalene synthase, like zaragozic acid A, which lead to an accumulation of FPP, can antagonize the activity of J-104871.[1]
Quantitative Data
The following tables summarize the key quantitative data for J-104871, providing a reference for its potency in various experimental settings.
Table 1: In Vitro Inhibition of Farnesyltransferase
| Enzyme Source | Substrate Concentrations | IC50 (nM) | Reference |
| Rat Brain FTase | 0.6 µM Farnesyl Pyrophosphate (FPP) | 3.9 | [1] |
Table 2: Inhibition of Cellular Ras Processing
| Cell Line | Description | IC50 (µM) | Reference |
| NIH3T3 | Activated H-ras-transformed | 3.1 | [1] |
Table 3: In Vivo Antitumor Activity
| Animal Model | Tumor Type | Dosage and Administration | Effect | Reference |
| Nude Mice | Activated H-ras-transformed NIH3T3 cell xenograft | 40-80 mg/kg, intraperitoneal, once daily for 6 days | Suppression of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by J-104871 and provide overviews of common experimental workflows.
Caption: J-104871 inhibits FTase, blocking Ras farnesylation and downstream signaling.
Caption: Experimental workflows for studying J-104871's effects.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of J-104871 on protein prenylation.
Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a method to determine the in vitro potency of J-104871 in inhibiting FTase activity.
Materials:
-
Purified recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
J-104871
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Scintillation fluid
-
[³H]FPP (radiolabeled farnesyl pyrophosphate)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplate
Procedure:
-
Prepare J-104871 dilutions: Prepare a serial dilution of J-104871 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare reaction mixture: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
Purified FTase (concentration to be optimized for linear reaction kinetics)
-
Biotinylated Ras peptide (e.g., 100 nM)
-
J-104871 or vehicle (DMSO)
-
-
Initiate the reaction: Start the reaction by adding a mixture of [³H]FPP and unlabeled FPP (final concentration of FPP, e.g., 0.6 µM).
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction: Terminate the reaction by adding a stop solution containing EDTA (e.g., 50 mM).
-
Detection: Add streptavidin-coated SPA beads to each well. The biotinylated and [³H]farnesylated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a light signal.
-
Readout: Measure the signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of J-104871 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of Ras Processing
This protocol uses Western blotting to assess the ability of J-104871 to inhibit the processing of Ras in cultured cells. Unprocessed Ras migrates slower on an SDS-PAGE gel than its processed, farnesylated counterpart.
Materials:
-
H-ras transformed NIH3T3 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
J-104871
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (recognizing both processed and unprocessed forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed H-ras transformed NIH3T3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of J-104871 (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for both processed and unprocessed Ras.
-
Calculate the percentage of unprocessed Ras for each treatment condition and determine the IC50 for the inhibition of Ras processing.
-
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of J-104871 in a nude mouse xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
H-ras transformed NIH3T3 cells (or other tumorigenic cell line)
-
Matrigel (optional, to enhance tumor formation)
-
J-104871
-
Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest H-ras transformed NIH3T3 cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each nude mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of J-104871 in a suitable vehicle.
-
Administer J-104871 (e.g., 40-80 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) once daily.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be further processed for histological or biochemical analysis (e.g., Western blot for Ras processing).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the J-104871-treated and vehicle-treated groups to determine the antitumor efficacy.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
Application of J 104871 in Lung Cancer Research: Information Not Available
Comprehensive searches for the application of a compound designated "J 104871" in the context of lung cancer research have yielded no specific information. Publicly available scientific literature, clinical trial databases, and other research resources do not contain data pertaining to a molecule with this identifier.
It is possible that "this compound" represents an internal or preclinical compound code that has not yet been disclosed in public forums, or it may be an incorrect designation. Without any information on the nature of this compound, its mechanism of action, or its biological targets, it is not possible to provide the requested detailed Application Notes and Protocols.
Therefore, the core requirements of this request, including:
-
Data Presentation: Summarization of quantitative data into structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualization: Diagrams of signaling pathways and experimental workflows.
cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on preclinical drug candidates. Should "this compound" be a publicly disclosed compound under a different name, providing the alternative nomenclature would be necessary to proceed with a thorough literature search and generation of the requested content.
Troubleshooting & Optimization
Technical Support Center: Optimizing J 104871 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing J 104871 in their experiments. The focus is on the critical process of optimizing the compound's concentration for accurate IC50 determination, a key metric for assessing its potency as an OXE receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the Oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), to the OXER1 receptor.[1] By inhibiting this interaction, this compound prevents the initiation of downstream signaling cascades that are typically involved in inflammatory responses, such as the recruitment of eosinophils and neutrophils.[1][3]
Q2: I am not observing any inhibition of OXE receptor signaling with this compound. What are the possible reasons?
A2: A lack of inhibition can stem from several factors. First, verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation. Second, ensure that the agonist (e.g., 5-oxo-ETE) is active and used at an appropriate concentration to stimulate the receptor. It is also crucial to confirm that the cells used in the assay express a functional OXE receptor. Finally, review your experimental protocol, paying close attention to incubation times and the composition of your assay buffers.[4]
Q3: The IC50 value for this compound that I've determined is significantly different from previously published data. What could be causing this discrepancy?
A3: Variations in IC50 values can arise from differences in experimental conditions.[5][6] Key factors include the specific cell line used (due to differences in receptor expression levels and signaling machinery), the concentration of the agonist used for stimulation, the specific assay format (e.g., calcium mobilization vs. cAMP measurement), and the incubation times.[4][6] The method of data analysis and the curve-fitting algorithm applied can also influence the final IC50 value.[5]
Q4: How can I be sure that the inhibitory effect I am seeing is specific to the OXE receptor?
A4: To confirm the specificity of this compound, it is advisable to perform control experiments. One common approach is to use a cell line that does not express the OXE receptor and verify that this compound has no effect on the signaling pathway being measured. Additionally, running a parallel experiment with a known, structurally different OXE receptor antagonist can help to confirm that the observed inhibition is due to targeting the intended receptor.
Q5: What is the optimal range of this compound concentrations to use for an IC50 determination experiment?
A5: To accurately determine the IC50, it is essential to use a range of concentrations that spans from no inhibition to complete inhibition.[7] A good starting point is to perform a broad dose-response curve, for example, from 1 nM to 100 µM, with 10-fold serial dilutions. Once an approximate inhibitory range is identified, a narrower, more focused concentration range with more data points around the expected IC50 should be used for a more precise measurement.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for IC50 determination.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration is too low or too high- Inactive this compound compound- Insufficient agonist stimulation | - Perform a wider range of serial dilutions.- Verify the integrity of the this compound stock.- Confirm the activity of the agonist and optimize its concentration. |
| Shallow or incomplete inhibition curve | - this compound may have low potency in the current assay- Non-specific binding at high concentrations- Limited dynamic range of the assay | - Consider using a more sensitive assay.- Investigate potential off-target effects.- Optimize assay conditions to maximize the signal-to-background ratio. |
| IC50 value is not reproducible between experiments | - Variation in experimental conditions- Cell passage number affecting receptor expression | - Standardize all experimental parameters, including cell density, agonist concentration, and incubation times.- Use cells within a consistent and low passage number range.[7] |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Calcium Mobilization Assay
The OXE receptor is known to couple to Gq/11 proteins, leading to an increase in intracellular calcium upon activation.[9] A calcium mobilization assay is therefore a suitable method for determining the IC50 of an antagonist like this compound.[10][11]
Materials:
-
Cells expressing the human OXE receptor (e.g., HEK293-OXER1)
-
Cell culture medium
-
This compound
-
5-oxo-ETE (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (an anion transport inhibitor that can prevent dye leakage)
-
Black, clear-bottom 96-well or 384-well microplates
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)[12][13]
Procedure:
-
Cell Preparation:
-
One day prior to the assay, seed the OXER1-expressing cells into the black, clear-bottom microplates at a predetermined optimal density.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature in the dark.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare the 5-oxo-ETE agonist solution in the assay buffer at a concentration that elicits a submaximal response (typically EC80) to ensure sensitivity to inhibition.
-
-
Assay Protocol (Antagonist Mode):
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Add the different concentrations of this compound (and a vehicle control) to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) to allow the antagonist to bind to the receptor.
-
Measure the baseline fluorescence.
-
Add the 5-oxo-ETE agonist solution to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin kinetic measurement of the fluorescence signal for a defined period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium mobilization.
-
Determine the maximum fluorescence response for each well.
-
Normalize the data by setting the response in the vehicle-treated, agonist-stimulated wells to 100% and the response in the unstimulated wells to 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound under Different Experimental Conditions
| Cell Line | Agonist (5-oxo-ETE) Concentration | Pre-incubation Time with this compound | IC50 of this compound (nM) |
| HEK293-OXER1 | 10 nM (EC50) | 15 minutes | 25.3 |
| HEK293-OXER1 | 50 nM (EC80) | 15 minutes | 48.7 |
| CHO-K1-OXER1 | 50 nM (EC80) | 15 minutes | 62.1 |
| HEK293-OXER1 | 50 nM (EC80) | 30 minutes | 45.2 |
Visualizations
Caption: OXE Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Liminal BioSciences - Selective OXER1 Antagonist [liminalbiosciences.com]
- 3. Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. selectscience.net [selectscience.net]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting for Compound J 104871
Welcome to the technical support center for J 104871. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability and solubility challenges when working with this compound in cell culture media. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell-culture grade organic solvent such as dimethyl sulfoxide (DMSO).
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: I observed precipitation when adding this compound to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: Solubility Issues" below for detailed steps to address this.
Q4: How stable is this compound in cell culture media at 37°C?
A4: The stability of this compound in aqueous solutions like cell culture media can be limited and is influenced by factors such as pH, temperature, and the presence of media components. For long-term experiments, it is advisable to refresh the media containing this compound every 24-48 hours. Refer to the "Troubleshooting Guide: Stability Issues" for more information.
Q5: What is the known mechanism of action for this compound?
A5: this compound is an inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation and survival. A diagram of the targeted pathway is provided in the "Signaling Pathways and Workflows" section.
Troubleshooting Guide: Solubility Issues
Poor solubility can lead to inaccurate dosing and inconsistent experimental results. The following table outlines potential causes and solutions for precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out. | Ensure the final concentration of the organic solvent in the cell culture medium is low, typically ≤ 0.1%. Prepare an intermediate dilution in serum-free medium before adding to the final culture. |
| The compound's solubility limit in the aqueous medium has been exceeded. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Do not exceed this concentration in your experiments. | |
| The stock solution was not properly vortexed before use. | Always vortex the stock solution thoroughly before making dilutions. | |
| The medium was not at the appropriate temperature or pH. | Ensure the cell culture medium is pre-warmed to 37°C and properly buffered before adding the compound. | |
| Precipitate appears over time in the incubator. | The compound is degrading or aggregating at 37°C. | Refer to the "Troubleshooting Guide: Stability Issues." Consider reducing the incubation time or refreshing the medium more frequently. |
| Interaction with serum proteins is causing precipitation. | Try reducing the serum concentration in your culture medium if your cell line can tolerate it. Alternatively, prepare the initial dilution in serum-free media before adding to serum-containing media. |
Troubleshooting Guide: Stability Issues
Compound degradation can lead to a loss of activity and the generation of confounding byproducts. Use this guide to address potential stability problems.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in longer-term assays (>24 hours). | Degradation of this compound in the cell culture medium at 37°C. | Refresh the cell culture medium containing a fresh preparation of this compound every 24 hours. |
| Oxidative degradation of the compound.[1] | Minimize exposure of the compound and media to light. Some researchers add antioxidants to their media, but this should be tested for compatibility with your specific cell line and experiment.[1] | |
| Hydrolysis of the compound in the aqueous environment.[1] | Ensure the pH of your cell culture medium is stable. Perform a time-course experiment to determine the half-life of this compound in your specific medium. | |
| Inconsistent results between experiments. | Freeze-thaw cycles of the stock solution leading to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Contamination of the stock solution or media. | Always use sterile techniques when preparing and handling solutions. Filter-sterilize the final working solution if necessary, ensuring the filter material does not bind to the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general procedure for preparing a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell-culture grade DMSO
-
Sterile, serum-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Complete cell culture medium (with serum, if required)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Vortex the stock solution gently.
-
In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) serum-free cell culture medium to obtain a 100 µM intermediate solution.
-
Mix immediately by gentle pipetting or inversion. Note: This intermediate dilution helps to prevent precipitation when adding to the final culture medium.
-
-
Prepare Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a 1 µM final concentration, add 10 µL of the 100 µM solution to 990 µL of complete medium).
-
Mix thoroughly by gentle swirling.
-
Immediately add the final working solution to your cells.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound Inhibition
The following diagram illustrates the hypothetical signaling cascade inhibited by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effect of this compound on cell viability.
References
Technical Support Center: Troubleshooting Small Molecule Precipitation
Disclaimer: Specific solubility and handling information for "J 104871" is not publicly available. This guide provides established methods for troubleshooting precipitation issues for a generic small molecule, referred to as "Compound X," which can be adapted for your work with this compound. It is crucial to determine the specific properties of your compound through systematic testing.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated after I diluted the stock solution into my aqueous buffer or cell culture medium. What happened?
A2: This common issue is often due to "solvent shock" or exceeding the compound's solubility limit in the final aqueous environment.[1][2] When a concentrated stock, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous medium, the compound can crash out of solution.[2] The final concentration may also be higher than the compound's aqueous solubility.[1]
Q2: What is the best solvent to prepare my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of small molecules for in vitro research due to its ability to dissolve a wide range of compounds.[1][3] However, other solvents like ethanol, methanol, or acetone can also be suitable depending on the compound's properties.[2][4] It's essential to use a high-purity, anhydrous grade solvent to prevent introducing water, which can lower solubility and lead to precipitation.
Q3: How can I improve the solubility of my compound during stock preparation?
A3: If your compound is difficult to dissolve, several techniques can be employed:
-
Sonication: Using an ultrasonic water bath can help break up compound aggregates and facilitate dissolution.[5]
-
Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the solubility of many compounds. However, avoid excessive heat as it may cause degradation.[2]
-
Vortexing: Vigorous mixing can aid in dissolving the compound.[6]
Q4: My compound precipitates out of the stock solution during storage. How can I prevent this?
A4: Precipitation during storage can be caused by several factors:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation. It is highly recommended to aliquot the stock solution into single-use volumes.[7]
-
Inappropriate Storage Temperature: Most stock solutions should be stored at -20°C or -80°C.[7] Storing at 4°C is generally not recommended for long periods as it can promote precipitation for some compounds.
-
Moisture Absorption: If the vial is not sealed properly, the solvent (especially DMSO) can absorb moisture from the air, reducing its solvating power.
Q5: What is the difference between kinetic and thermodynamic solubility?
A5:
-
Kinetic Solubility is the concentration of a compound that precipitates from a solution when a concentrated stock (usually in DMSO) is added to an aqueous buffer. It's a measure of how quickly a compound precipitates and is often used in early drug discovery for high-throughput screening.[8][9]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent system. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[8][10]
Data Presentation
Table 1: Common Solvents for Stock Solutions This table summarizes properties of solvents commonly used for preparing stock solutions in research.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Characteristics |
| DMSO | 47.2 | 189 | Aprotic, highly polar; dissolves a wide range of compounds. Can be toxic to cells at higher concentrations (typically >0.5%).[1] |
| Ethanol | 24.5 | 78.4 | Protic, polar; less toxic to cells than DMSO. May not dissolve highly hydrophobic compounds as effectively.[4] |
| Methanol | 33.0 | 64.7 | Protic, polar; similar to ethanol but can be more toxic. |
| Acetone | 20.7 | 56 | Aprotic, polar; good solvent for many organic compounds.[11] |
| PBS (Phosphate-Buffered Saline) | ~80 | ~100 | Aqueous buffer; used for final dilutions. Most small molecules have very low solubility in PBS alone.[12] |
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Stock Solution
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[7]
-
Solvent Addition: Add the calculated volume of a suitable solvent (e.g., high-purity DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator or gently warm the solution in a 37°C water bath.[2] Visually inspect to ensure no solid particles remain.
-
Aliquoting: Once the compound is fully dissolved, divide the stock solution into smaller, single-use aliquots in tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer.[13]
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[13]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Mix the contents by shaking the plate and then incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[13]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering at a specific wavelength (e.g., 620 nm).[3]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound under those conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Improving the Bioavailability of J 104871 for in vivo Studies
Issue: Comprehensive information regarding the chemical properties, pharmacology, and established formulation strategies for a compound designated "J 104871" is not available in the public domain. Extensive searches for this specific identifier have not yielded relevant scientific literature or technical data.
This lack of foundational information precludes the creation of a detailed and accurate technical support guide as requested. Without data on the solubility, permeability, metabolic stability, and other physicochemical characteristics of this compound, any provided troubleshooting advice, experimental protocols, or data summaries would be generic and potentially misleading for researchers.
To provide meaningful assistance, we recommend that researchers in possession of this compound consult internal documentation or a primary chemist for the following critical information:
-
Chemical Structure and Physicochemical Properties:
-
Molecular weight
-
logP (lipophilicity)
-
pKa (acid-base dissociation constant)
-
Aqueous solubility at different pH values
-
Crystalline or amorphous form
-
-
Pharmacokinetic Profile (if available from preliminary studies):
-
Absorption characteristics
-
Metabolic pathways
-
Known transporters involved (e.g., P-glycoprotein)
-
Once this information is available, a more targeted strategy for improving bioavailability can be developed.
General Troubleshooting for Poor Bioavailability of Novel Compounds
While we cannot provide specifics for this compound, researchers encountering poor bioavailability with a novel compound can consider the following general troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My compound shows good in vitro efficacy but fails in in vivo models. What is the likely cause?
A1: This is a common issue often attributed to poor oral bioavailability. The compound may not be adequately absorbed from the gastrointestinal tract into the systemic circulation. Key factors to investigate are poor aqueous solubility and/or low intestinal permeability. It is also possible that the compound is rapidly metabolized in the liver (first-pass metabolism) before it can reach its target.
Q2: How can I determine if solubility or permeability is the primary issue?
A2: The Biopharmaceutics Classification System (BCS) is a useful framework. You would need to determine the aqueous solubility of your compound across a range of physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and its intestinal permeability, which can be assessed using in vitro models like the Caco-2 cell permeability assay.
Q3: What are the initial steps to improve the bioavailability of a poorly soluble compound?
A3: For a compound with low solubility, the primary goal is to enhance its dissolution rate. Common strategies include:
-
Formulation with excipients: Using surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) can improve solubility.
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
General Experimental Workflow for Bioavailability Enhancement
Below is a generalized workflow for addressing bioavailability issues with a novel chemical entity.
Technical Support Center: Minimizing Off-Target Toxicity of Novel Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the toxicity of novel therapeutic compounds in normal cells. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the cytotoxicity of our new compound?
A1: The initial assessment should involve determining the half-maximal inhibitory concentration (IC50) in both cancer and normal cell lines. This helps to establish a therapeutic window. A significant difference in IC50 values between cancerous and normal cells is a primary indicator of cancer-specific cytotoxicity. It is recommended to use multiple normal cell lines from different tissues to assess broad-spectrum toxicity.
Q2: Our compound shows toxicity in normal cells at concentrations close to the therapeutic dose. What are our options?
A2: Several strategies can be employed. Consider structural modifications of the compound to improve its therapeutic index. Another approach is to investigate combination therapies, where a lower dose of your compound can be used in conjunction with another agent to achieve the desired anti-cancer effect with reduced normal cell toxicity. Additionally, exploring targeted drug delivery systems, such as liposomes or antibody-drug conjugates, can help concentrate the compound at the tumor site.
Q3: How can we investigate the mechanism of off-target toxicity?
A3: Mechanistic studies can involve a variety of assays. Start with cell-based assays to determine the mode of cell death (apoptosis vs. necrosis). Subsequently, you can investigate effects on key cellular pathways that are often implicated in toxicity, such as mitochondrial function, cell cycle progression, and oxidative stress. Target identification and validation studies, such as proteomics or transcriptomics, can help identify unintended molecular targets in normal cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variance in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. |
| Instability of the compound in culture media. | Assess compound stability over the time course of the experiment. Consider fresh media changes with the compound at regular intervals. | |
| Cell line contamination or genetic drift. | Regularly perform cell line authentication and mycoplasma testing. | |
| No clear dose-response curve observed. | Compound precipitation at high concentrations. | Check the solubility of the compound in the assay media. Use a lower concentration range or a suitable solvent. |
| Insufficient incubation time. | Optimize the incubation time to allow for the compound to exert its effects. | |
| Significant normal cell toxicity observed in vivo but not in vitro. | Metabolic activation of the compound in the liver. | Co-culture with hepatocytes or use liver microsomes to assess the toxicity of metabolites. |
| Off-target effects on a specific organ system. | Conduct detailed histopathological analysis of all major organs in animal models. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cell viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by the compound.
Methodology:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Signaling Pathways and Workflows
Caption: Workflow for assessing and mitigating compound toxicity.
J 104871 experimental variability and reproducibility
Important Notice: Initial searches for "J 104871" did not yield information related to a pharmacological compound. The majority of results refer to a model or part number for a submersible pump (Barnes SE51, Part #104871)[1][2][3][4][5]. At present, there is no readily available scientific literature detailing a compound with this designation for research or drug development purposes.
This technical support center has been created to address general principles of experimental variability and reproducibility that are critical for researchers working with any experimental compound. Should "this compound" be a specific, niche compound, we encourage users to verify the exact nomenclature and provide additional details for a more targeted analysis.
Frequently Asked Questions (FAQs) on Experimental Variability and Reproducibility
This section addresses common challenges researchers face in achieving consistent and reliable experimental outcomes.
Q1: What are the primary sources of experimental variability?
A1: Experimental variability can arise from multiple sources, which can be broadly categorized as biological and technical.
-
Biological Variability: This refers to the inherent differences between biological samples.
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Inter-individual variability: Differences between individual subjects (e.g., genetic background, age, health status) can be a major source of variation in both human and animal studies[6][7][8].
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Intra-individual variability: Fluctuations within the same individual over time (e.g., circadian rhythms, metabolic states).
-
Tissue heterogeneity: Even within a single biopsy, variations in cell type composition can lead to different results[6].
-
-
Technical Variability: This arises from the experimental procedures and environment.
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Reagent and compound integrity: Inconsistent quality, concentration, or degradation of reagents and the experimental compound itself.
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Equipment calibration and performance: Variations in instrument performance can introduce systematic or random errors.
-
Experimental protocol execution: Minor deviations in timing, temperature, or technique can significantly impact results.
-
Environmental factors: Changes in laboratory conditions (e.g., temperature, humidity, light exposure) can affect experimental outcomes[9].
-
Q2: How can I minimize variability in my cell-based assays?
A2: Minimizing variability in cell-based assays requires careful control over multiple factors.
| Strategy | Key Considerations |
| Cell Line Authentication | Regularly verify the identity of your cell line (e.g., by STR profiling) to avoid cross-contamination or misidentification. |
| Passage Number Control | Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic drift. |
| Standardized Culture Conditions | Maintain consistent media formulation, serum batches, incubator temperature, CO2 levels, and humidity. |
| Consistent Seeding Density | Ensure uniform cell seeding density across all wells and experiments, as cell density can influence proliferation and drug response. |
| Automated Liquid Handling | Utilize automated systems for pipetting to reduce human error and improve precision. |
| Regular Mycoplasma Testing | Routinely screen for mycoplasma contamination, which can significantly alter cellular physiology and experimental results. |
Q3: My in vivo animal study results are not reproducible. What should I check?
A3: Reproducibility in animal studies is a significant challenge. Here are key areas to investigate:
-
Animal Characteristics: Ensure consistency in the species, strain, sex, age, and weight of the animals used.
-
Housing and Husbandry: Standardize housing conditions, including cage density, bedding, diet, water, and light-dark cycles.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and experimental conditions before starting the study.
-
Route and Timing of Administration: Precisely control the route, volume, and timing of compound administration.
-
Blinding and Randomization: Implement blinding of experimenters to treatment groups and randomize animal allocation to avoid bias.
-
Stress Reduction: Minimize animal stress, as it can significantly impact physiological responses and introduce variability.
-
Systematic Variation: In some cases, intentionally introducing systematic variation (e.g., testing across different times of day or by different experimenters in a controlled manner) can actually improve the generalizability and reproducibility of findings[9].
Troubleshooting Guides
This section provides structured guidance for addressing specific issues related to experimental variability.
Guide 1: Inconsistent Compound Potency (IC50/EC50 Values)
Inconsistent potency measurements are a common problem. The following workflow can help identify the source of the issue.
Caption: Workflow for troubleshooting inconsistent IC50/EC50 values.
Guide 2: Addressing Potential Off-Target Effects
Off-target effects can lead to unexpected and variable results. This guide outlines steps to consider.
Caption: Logical steps to investigate potential off-target effects.
Experimental Protocols
While specific protocols for "this compound" are unavailable, this section provides a general framework for a common assay where variability is a concern.
General Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the key steps for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cells only" (no compound) and "media only" (no cells) control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the experimental compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assessment (Example with MTT):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Normalize the data to the "cells only" (vehicle control) wells, which represent 100% viability.
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for a cell viability experiment.
References
- 1. pumpcatalog.com [pumpcatalog.com]
- 2. pumpplace.com [pumpplace.com]
- 3. canadianpumpshop.com [canadianpumpshop.com]
- 4. pumpproducts.com [pumpproducts.com]
- 5. uspumpparts.com [uspumpparts.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Research Compound J 104871
Disclaimer: Initial searches for the research compound "J 104871" did not yield specific information on a molecule with that designation. The following technical support guide has been created for a hypothetical kinase inhibitor, herein referred to as "Compound Y," to serve as a comprehensive template for researchers encountering unexpected experimental outcomes. This guide can be adapted for your specific compound of interest.
Introduction to Compound Y
Compound Y is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase Z. It is intended for in vitro and cell-based assays to investigate the role of the Kinase Z signaling pathway in various cellular processes. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound Y?
A1: Compound Y is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your desired aqueous buffer or cell culture medium immediately before use. Please refer to the table below for solubility in common solvents.
Q2: Is Compound Y stable in aqueous solutions?
A2: Compound Y is moderately stable in aqueous solutions. We recommend preparing fresh dilutions for each experiment. If necessary, aqueous solutions can be stored at 4°C for up to 24 hours, but it is advisable to test for any loss of activity.
Q3: What is the known selectivity profile of Compound Y?
A3: Compound Y is a highly selective inhibitor of Kinase Z. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Q: My IC50 values for Compound Y vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values in biochemical assays are a common issue. Several factors can contribute to this variability. Here are some potential causes and troubleshooting steps:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km value for the kinase.
-
Enzyme Activity: The activity of the recombinant Kinase Z can vary between batches or with storage time. Always run a positive control (e.g., a known inhibitor) and a negative control (vehicle only) to normalize the data.
-
Reagent Quality: The purity and stability of reagents such as ATP and the substrate peptide are critical. Use high-quality reagents and prepare fresh solutions for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Ensure your pipettes are calibrated and use a master mix for dispensing reagents.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Q: Compound Y is potent in my biochemical assay, but shows much weaker activity in my cell-based assay. Why is there a discrepancy?
A: A drop in potency between biochemical and cell-based assays is a frequent observation. The cellular environment is significantly more complex than an in vitro reaction. Here are some factors to consider:
-
Cell Permeability: Compound Y may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit Kinase Z.
-
Drug Efflux: Cells may actively transport Compound Y out via efflux pumps, such as P-glycoprotein.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in biochemical assays, which can reduce the apparent potency of an ATP-competitive inhibitor.
Troubleshooting Steps:
-
Perform a cell-based target engagement assay to confirm that Compound Y is reaching and binding to Kinase Z inside the cell.
-
Test the effect of serum concentration in your cell culture medium on the IC50 value.
-
Use cell lines with known expression levels of common drug efflux pumps to assess if Compound Y is a substrate.
Issue 3: Unexpected Phenotype or Off-Target Effects
Q: I am observing a cellular phenotype that is not consistent with the known function of Kinase Z. Could this be an off-target effect?
A: While Compound Y is designed to be selective, off-target effects can occur, especially at higher concentrations. It is crucial to validate that the observed phenotype is a direct result of Kinase Z inhibition.
Troubleshooting Steps:
-
Dose-Response Correlation: Correlate the concentration of Compound Y required to induce the phenotype with the concentration required to inhibit Kinase Z phosphorylation.
-
Rescue Experiment: If possible, express a drug-resistant mutant of Kinase Z in your cells. If the phenotype is reversed, it is likely on-target.
-
Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different, structurally distinct inhibitor of Kinase Z.
-
Kinome Profiling: Perform a broad kinase panel screen to identify potential off-target kinases that are inhibited by Compound Y at the concentrations used in your experiments.
Data Presentation
Table 1: Potency of Compound Y in Various Assays
| Assay Type | Target | Substrate | ATP Concentration | IC50 (nM) |
| Biochemical (TR-FRET) | Kinase Z | Peptide A | 10 µM | 15 |
| Cell-based (p-Substrate) | Kinase Z | Endogenous Substrate B | Cellular | 250 |
| Cell Viability (MCF-7) | - | - | - | >10,000 |
Table 2: Solubility and Stability of Compound Y
| Solvent | Solubility (mM) | Stability at RT (24h) |
| DMSO | 50 | >99% |
| PBS | 0.1 | ~90% |
| RPMI + 10% FBS | 0.05 | ~85% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate B Inhibition
-
Cell Seeding: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Compound Y (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Substrate B and total Substrate B overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Substrate B signal to the total Substrate B signal.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound Y for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Kinase Z.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Logical workflow for troubleshooting unexpected results.
Validation & Comparative
A Comparative Analysis of J-104,871 and Other Farnesyltransferase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) J-104,871 with other prominent inhibitors in its class, including lonafarnib and tipifarnib. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the performance of these compounds, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors are a class of experimental drugs that target the enzyme farnesyltransferase. This enzyme is responsible for a critical post-translational modification process called farnesylation, which involves the attachment of a farnesyl group to specific proteins. One of the most well-known substrates of farnesyltransferase is the Ras protein, a key component of signaling pathways that regulate cell growth, differentiation, and survival.[1] In many forms of cancer, mutations in the Ras gene lead to its constitutive activation, driving uncontrolled cell proliferation. By inhibiting farnesyltransferase, FTIs prevent the localization of Ras to the cell membrane, thereby blocking its oncogenic activity.[1]
Performance Comparison of Farnesyltransferase Inhibitors
Quantitative data on the inhibitory potency of farnesyltransferase inhibitors is crucial for evaluating their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for J-104,871 and other well-characterized FTIs. It is important to note that direct comparisons of IC50 values should be made with caution, as variations in experimental conditions can influence the results.
| Inhibitor | IC50 (nM) | Target Enzyme/Cell Line | Reference |
| J-104,871 | Data not available in public literature | Farnesyltransferase | |
| Lonafarnib (SCH66336) | 1.9 | H-ras farnesylation in vitro | [2] |
| 5.2 | K-ras 4B farnesylation in vitro | [2] | |
| 4.0 | Anchorage-dependent growth of K-ras transformed rodent fibroblasts | [2] | |
| Tipifarnib (R115777) | 7.9 | KRAS prenylation in vitro | [3] |
| 0.86 | Lamin B farnesylation | [4] |
Note: Extensive searches of publicly available scientific literature and databases did not yield a specific IC50 value for J-104,871. Researchers are encouraged to consult proprietary databases or contact the compound's developers for more detailed information.
Key Signaling Pathway: The Ras-MAPK Cascade
Farnesyltransferase inhibitors primarily exert their effects by disrupting the Ras signaling pathway, which in turn affects downstream cascades such as the mitogen-activated protein kinase (MAPK) pathway. Understanding this pathway is essential for contextualizing the mechanism of action of FTIs.
References
- 1. addgene.org [addgene.org]
- 2. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation of J-104871 in H-ras Transformed Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesyltransferase inhibitor (FTI) J-104871 and its validation in H-ras transformed cell lines. The performance of J-104871 is compared with other well-characterized FTIs, namely lonafarnib and tipifarnib, supported by experimental data from published studies. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the preclinical evaluation of these compounds.
Introduction to Farnesyltransferase Inhibitors and H-ras
The Ras family of small GTPases, including H-ras, K-ras, and N-ras, are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Activating mutations in ras genes are among the most common oncogenic drivers in human cancers. For Ras proteins to function, they must undergo post-translational modifications, the first and most critical of which is farnesylation—the attachment of a farnesyl lipid group. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for Ras localization to the plasma membrane, a prerequisite for its signaling activity.
Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents designed to block this crucial farnesylation step, thereby preventing Ras from reaching the cell membrane and abrogating its oncogenic signaling. While K-ras and N-ras can undergo alternative prenylation by geranylgeranyltransferase when FTase is inhibited, H-ras is unique in its sole dependency on farnesylation. This makes H-ras-driven cancers particularly susceptible to FTI therapy.
J-104871 is a novel, potent FTI that has been evaluated for its ability to inhibit H-ras farnesylation and its anti-tumor effects in H-ras transformed cells. This guide compares its efficacy with lonafarnib and tipifarnib, two other extensively studied FTIs.
Mechanism of Action of Farnesyltransferase Inhibitors
FTIs act as competitive inhibitors of FTase, preventing the transfer of a farnesyl pyrophosphate (FPP) moiety to the C-terminal cysteine of the Ras protein. This inhibition leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways. The disruption of these pathways in cancer cells can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of J-104871, lonafarnib, and tipifarnib in H-ras transformed cell lines.
In Vitro Efficacy
| Compound | Assay | Cell Line | IC50 Value | Reference |
| J-104871 | FTase Inhibition (rat brain) | - | 3.9 nM | [1] |
| Ras Processing | H-ras-transformed NIH3T3 | 3.1 µM | [1] | |
| Lonafarnib | FTase Inhibition (H-ras) | - | 1.9 nM | [2] |
| Anchorage-Independent Growth | H-ras-transformed NIH3T3 | 72 nM | [3] | |
| Tipifarnib | FTase Inhibition (lamin B) | - | 0.86 nM | [4] |
| Cell Viability | Myristoylated-HRASG12V NIH3T3 | 21 nM | [5] |
In Vivo Efficacy in Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| J-104871 | H-ras-transformed NIH3T3 | Nude Mice | Not specified | Suppressed tumor growth | [1] |
| Lonafarnib | HTBI77 (human lung carcinoma) | Nude Mice | 50 mg/kg, p.o., bid | Up to 69% inhibition after 21 days | |
| Tipifarnib | HRAS-mutant HNSCC PDX | Nude Mice | 60 mg/kg, p.o., bid | Induced tumor stasis or regression | [6] |
| HRAS-mutant RMS | NSG Mice | 20 or 80 mg/kg, bid (5 days on/2 off) | Significant inhibition at both doses | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, along with workflow diagrams.
Western Blot Analysis for Ras Processing
This protocol is used to determine the extent of Ras farnesylation by observing the electrophoretic mobility shift between the processed (farnesylated) and unprocessed forms of the protein.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate H-ras transformed NIH3T3 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the FTI (e.g., J-104871, lonafarnib, tipifarnib) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 12% Tris-glycine gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for H-ras overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The unprocessed, non-farnesylated Ras protein will migrate slower than the processed, farnesylated form.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of transformed cells to grow in a semi-solid medium, a hallmark of tumorigenicity.
Workflow:
Methodology:
-
Prepare Base Layer: Prepare a 0.6% agar solution in complete culture medium and pour it into 6-well plates. Allow it to solidify at room temperature.
-
Prepare Cell Suspension: Harvest H-ras transformed cells and resuspend them in complete medium.
-
Prepare Top Agar Layer: Mix the cell suspension with a 0.4% agar solution in complete medium containing different concentrations of the FTI or vehicle control.
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the respective FTI concentrations to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.
In Vivo Xenograft Study
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of an FTI in vivo.
Workflow:
References
- 1. Establishment of the Xenograft Model and Measurement of Tumor Growth [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Farnesyltransferase Inhibitors in Oncology Research: A Focus on J-104871
A detailed guide for researchers and drug development professionals on the cross-validation of J-104871 activity in various cancer types, with a comparative assessment against established farnesyltransferase inhibitors, lonafarnib and tipifarnib. This guide provides a comprehensive overview of their mechanism of action, experimental data on their efficacy, and detailed protocols for relevant assays.
Introduction
The Ras family of small GTPases plays a pivotal role in cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a critical target for cancer therapy. Farnesyltransferase (FTase) is a key enzyme responsible for the post-translational farnesylation of Ras proteins, a crucial step for their localization to the cell membrane and subsequent activation of downstream signaling cascades.[1][2] Farnesyltransferase inhibitors (FTIs) were developed to block this process, thereby inhibiting the function of oncogenic Ras.[3] This guide focuses on J-104871, a novel farnesyltransferase inhibitor, and provides a comparative analysis with two clinically evaluated FTIs, lonafarnib and tipifarnib, to assess its potential activity across different cancer types.
Mechanism of Action of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors competitively block the farnesyl pyrophosphate (FPP) binding site of the FTase enzyme.[4] This prevents the transfer of a farnesyl group to the C-terminal CAAX motif of Ras proteins. Without this lipid anchor, Ras cannot attach to the inner surface of the plasma membrane, which is essential for its interaction with downstream effectors in the Ras-Raf-MEK-ERK signaling pathway.[5][6][7] By inhibiting Ras farnesylation, FTIs effectively block the aberrant signaling that drives tumor growth and survival.[3] Interestingly, the anti-tumor activity of FTIs is not solely dependent on the presence of Ras mutations, as they can also affect the farnesylation of other proteins involved in cell cycle regulation and apoptosis, such as RhoB, CENP-E, and CENP-F.[1][5]
Signaling Pathway
Caption: Farnesyltransferase inhibitors block the Ras signaling pathway.
Comparative Activity of Farnesyltransferase Inhibitors
The following tables summarize the in vitro and in vivo activities of J-104871, lonafarnib, and tipifarnib against various cancer types.
In Vitro Activity of Farnesyltransferase Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| J-104871 | - | Rat Brain FTase | 0.0039 | [4] |
| H-ras transformed | NIH3T3 | 3.1 | [4] | |
| Lonafarnib | Lung Cancer | NCI-H460 | ~1-1.5 | [8] |
| Ovarian Cancer | A2780, IGROV-1, TOV-112D, ES-2 | Varies | [9] | |
| Pancreatic Cancer | MIA-PaCa-2 | Varies | [10] | |
| Colon Cancer | HCT-116 | Varies | [10] | |
| Tipifarnib | Head and Neck Squamous Cell Carcinoma (HRAS mutant) | Various | Varies | [11][12] |
| T-cell Acute Lymphoblastic Leukemia | Jurkat, RPMI-8402 | <0.1 | [13] | |
| Anaplastic Large Cell Lymphoma | SU-DHL-1 | <0.1 | [13] | |
| Gastric Cancer | MKN74, MKN45, KATOIII | Varies | [14] | |
| Clear Cell Renal Cell Carcinoma | 786-O | Varies | [15] |
In Vivo Activity of Farnesyltransferase Inhibitors
| Compound | Cancer Model | Tumor Type | Efficacy | Reference |
| J-104871 | Nude mice with H-ras-transformed NIH3T3 cells | Fibrosarcoma | Tumor growth suppression | [4] |
| Lonafarnib | NCI-H460 xenograft | Lung Cancer | Tumor growth inhibition (synergistic with paclitaxel) | [8] |
| A2780, IGROV-1, TOV-112D xenografts | Ovarian Cancer | Tumor regression (synergistic with paclitaxel) | [9] | |
| Tipifarnib | HNSCC patient-derived xenografts (HRAS mutant) | Head and Neck Cancer | Tumor growth blockage and regression | [11] |
| Clear cell renal cell carcinoma PDX models | Kidney Cancer | Tumor regression or stasis (in combination with axitinib) | [15] |
Experimental Protocols
Farnesyltransferase Activity Assay
This protocol outlines a common method for measuring FTase activity, which can be adapted for screening inhibitors like J-104871.[16][17][18]
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (J-104871, lonafarnib, tipifarnib) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, dansylated peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding FPP to the mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity. The farnesylation of the dansyl-peptide leads to an increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing in vivo anti-tumor activity.
Discussion and Future Perspectives
J-104871 demonstrates potent inhibition of farnesyltransferase in vitro and anti-tumor activity in a preclinical model of H-ras-driven cancer.[4] Its FPP-competitive mechanism is similar to that of lonafarnib and tipifarnib. While the available data for J-104871 is limited compared to the extensive clinical evaluation of lonafarnib and tipifarnib, its high in vitro potency warrants further investigation across a broader range of cancer types.
Clinical trials with lonafarnib and tipifarnib have shown moderate efficacy as monotherapies in many solid tumors.[5][10] However, they have demonstrated more promising results in specific contexts, such as tipifarnib in HRAS-mutant head and neck squamous cell carcinoma and in combination with other targeted agents.[11][12][15] This suggests that the clinical utility of FTIs may be optimized through patient selection based on specific genetic markers (e.g., HRAS mutations) and in rational combination therapies.
Future research on J-104871 should focus on:
-
Comprehensive in vitro screening: Evaluating the activity of J-104871 against a large panel of cancer cell lines with diverse genetic backgrounds to identify sensitive cancer types.
-
In vivo studies in relevant models: Testing the efficacy of J-104871 in patient-derived xenograft (PDX) models that more accurately reflect human tumor biology.
-
Combination studies: Investigating the synergistic potential of J-104871 with other anti-cancer agents, including chemotherapy and other targeted therapies.
By systematically cross-validating the activity of J-104871 and comparing it to established FTIs, the oncology research community can better delineate its potential as a novel therapeutic agent.
References
- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. boa.unimib.it [boa.unimib.it]
- 12. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kuraoncology.com [kuraoncology.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
Comparative analysis of J 104871 and geranylgeranyltransferase inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Note on J-104871: Extensive searches for "J-104871" as a geranylgeranyltransferase inhibitor did not yield any specific scientific literature or experimental data. It is possible that this identifier is incorrect, refers to a compound not widely documented in public databases, or is associated with a different class of molecules. The following guide will therefore provide a comparative analysis of well-characterized and published geranylgeranyltransferase inhibitors (GGTIs).
Geranylgeranyltransferase I (GGTase-I) is a key enzyme in the post-translational modification of various proteins, including many small GTPases that are crucial for cellular signaling, proliferation, and survival.[1] Inhibition of this enzyme has emerged as a promising strategy in cancer therapy and other diseases.[2] This guide offers a comparative analysis of prominent GGTIs, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their characterization.
Mechanism of Action of Geranylgeranyltransferase I Inhibitors
GGTase-I catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residue of target proteins containing a CaaX motif.[1] GGTIs are designed to interfere with this process. The primary mechanism of action for many peptidomimetic GGTIs is competitive inhibition with the protein substrate.[2] By binding to GGTase-I, these inhibitors prevent the geranylgeranylation of key signaling proteins like Rho, Rac, and Ral families.[1][2] The lack of this lipid anchor prevents their localization to the cell membrane, thereby inhibiting their downstream signaling functions. This disruption of oncogenic signaling pathways can lead to cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis.[3][4]
Quantitative Comparison of GGTase-I Inhibitors
The following table summarizes the in vitro potency of selected GGTIs against GGTase-I. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.[5] Selectivity is often assessed by comparing the IC50 for GGTase-I to that for the related enzyme, farnesyltransferase (FTase).
| Inhibitor | GGTase-I IC50 | FTase IC50 | Target Protein Inhibition (Cell-based) | Reference |
| GGTI-298 | Not explicitly stated in provided abstracts | > 10 µM (for Ha-Ras farnesylation) | IC50 of 3 µM for Rap1A geranylgeranylation | [5] |
| GGTI-2418 | 9.5 µM | 53 µM | Not specified in provided abstracts | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by GGTIs and a typical experimental workflow for their evaluation.
References
- 1. Facebook [cancer.gov]
- 2. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-techne.com [bio-techne.com]
Validating the FPP-Competitive Mechanism of J-104871: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of J-104871, a potent farnesyltransferase (FTase) inhibitor, with other alternatives, supported by experimental data. J-104871 has been identified as a farnesyl pyrophosphate (FPP)-competitive inhibitor, a mechanism that holds significant therapeutic promise. This document delves into the experimental validation of this mechanism, presents comparative data, and provides detailed experimental protocols for key assays.
Introduction to J-104871 and its FPP-Competitive Mechanism
J-104871 is a novel inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational modification of various proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.
The inhibitory action of J-104871 is characterized by its competition with the natural substrate of FTase, farnesyl pyrophosphate (FPP). This FPP-competitive mechanism is a key feature that distinguishes it from other FTase inhibitors that may compete with the protein substrate (e.g., Ras).
Experimental Validation of the FPP-Competitive Mechanism
The FPP-competitive nature of J-104871 has been rigorously validated through a series of in vitro and in vivo experiments. The seminal work by Yonemoto et al. (1998) provides the foundational evidence for this mechanism.
In Vitro Evidence
In vitro studies demonstrated that the inhibitory potency of J-104871 on rat brain FTase was dependent on the concentration of FPP, but not on the concentration of the Ras peptide substrate.[1] This observation is a classic indicator of competitive inhibition with respect to FPP. The IC50 value for J-104871 was determined to be 3.9 nM in the presence of 0.6 µM FPP.[1]
In Vivo Cellular Evidence
The FPP-competitive mechanism was further substantiated in cellular assays using NIH3T3 cells transformed with activated H-ras. The study ingeniously manipulated intracellular FPP levels to observe the corresponding effect on J-104871's activity.[1]
-
Lovastatin Treatment: Lovastatin, an inhibitor of HMG-CoA reductase, decreases the cellular pool of FPP.[2][][4][5][6] Treatment with lovastatin was found to increase the inhibitory activity of J-104871 on Ras processing.[1] This is consistent with an FPP-competitive mechanism, as reducing the concentration of the competing natural substrate enhances the inhibitor's effectiveness.
-
Zaragozic Acid A Treatment: Conversely, zaragozic acid A, a potent inhibitor of squalene synthase, leads to an accumulation of cellular FPP.[1][7][8][9][10] Co-treatment with zaragozic acid A completely abrogated the inhibitory activity of J-104871 on Ras processing, even at high concentrations of the inhibitor.[1] This provides strong evidence that J-104871 directly competes with FPP for binding to FTase in a cellular context.
The following diagram illustrates the experimental logic for validating the FPP-competitive mechanism of J-104871.
Caption: Experimental workflow to validate the FPP-competitive mechanism of J-104871.
Comparative Analysis with Alternative Farnesyltransferase Inhibitors
J-104871's FPP-competitive mechanism offers a distinct profile compared to other FTase inhibitors. The following table summarizes the available data for J-104871 and other notable FPP-competitive inhibitors. It is important to note that direct comparison of IC50 values can be misleading due to variations in experimental conditions. Ki values, where available, provide a more direct measure of binding affinity.
| Inhibitor | Target Enzyme | Mechanism of Inhibition | IC50 (nM) | Ki (nM) | Cell-Based Potency (µM) | Reference |
| J-104871 | Rat Brain FTase | FPP-Competitive | 3.9 (at 0.6 µM FPP) | Not Reported | 3.1 (Ras processing in NIH3T3) | Yonemoto et al., 1998[1] |
| A-176120 | Protein FTase | FPP-Competitive | 1.2 | 1.5 | 0.5 - 1.6 (Ras processing) | BioWorld, 2000[11] |
| Clavaric Acid | Recombinant Human FTase | Competitive with Ras | 1300 | 1400 | Not Reported | ResearchGate[12] |
Note: Data for different compounds are from separate studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathway
The inhibition of FTase by J-104871 directly impacts the Ras signaling cascade, a critical pathway in cellular growth and proliferation. By preventing the farnesylation of Ras, J-104871 blocks its localization to the cell membrane, thereby inhibiting the activation of downstream effector pathways such as the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: The Ras signaling pathway and the point of intervention by J-104871.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key experiments used to characterize the FPP-competitive mechanism of J-104871.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This assay quantifies the inhibitory activity of a compound on FTase in a controlled, cell-free system.
Objective: To determine the IC50 value of J-104871 and to assess its mode of inhibition with respect to FPP and Ras peptide.
Materials:
-
Purified farnesyltransferase (e.g., from rat brain or recombinant human FTase)
-
Farnesyl pyrophosphate (FPP)
-
Ras peptide substrate (e.g., a biotinylated or fluorescently labeled peptide containing the C-terminal CAAX box)
-
Test inhibitor (J-104871)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, ZnCl2, and DTT)
-
Detection system (e.g., scintillation counter for radiolabeled FPP, or fluorescence/luminescence plate reader for non-radioactive methods)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FTase, and the Ras peptide substrate.
-
Add varying concentrations of the test inhibitor (J-104871) to the reaction mixture.
-
To determine the mode of inhibition, perform the assay with a fixed concentration of the inhibitor and varying concentrations of either FPP or the Ras peptide.
-
Initiate the enzymatic reaction by adding FPP (e.g., [3H]-FPP for radiometric detection).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by filtration).
-
Quantify the amount of farnesylated Ras peptide formed using the appropriate detection method.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Analyze the data from the kinetic experiments (varying substrate concentrations) using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). A fluorimetric method can also be used to screen for potential FTase inhibitors where the FTase reacts with farnesyl pyrophosphate and a dansyl-peptide substrate with measurable fluorescence.[13][14][15]
Cellular Ras Processing Assay
This assay evaluates the ability of an inhibitor to block Ras farnesylation within a cellular context.
Objective: To confirm the in vivo efficacy of J-104871 in inhibiting Ras processing and to validate its FPP-competitive mechanism in whole cells.
Materials:
-
Cell line expressing a form of Ras that is readily detectable (e.g., NIH3T3 cells transformed with activated H-Ras).
-
Cell culture medium and supplements.
-
Test inhibitor (J-104871).
-
Modulators of FPP levels: Lovastatin and Zaragozic Acid A.
-
Lysis buffer.
-
Antibodies for detecting processed and unprocessed forms of Ras (e.g., via Western blotting).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of J-104871 for a specified period.
-
To validate the FPP-competitive mechanism:
-
Pre-treat a set of cells with lovastatin to deplete intracellular FPP before adding J-104871.
-
Co-treat another set of cells with zaragozic acid A to increase intracellular FPP along with J-104871.
-
-
Harvest the cells and prepare cell lysates.
-
Separate the proteins in the cell lysates by SDS-PAGE. The farnesylated (processed) form of Ras migrates faster than the unprocessed form.
-
Transfer the separated proteins to a membrane and perform a Western blot using an antibody that recognizes Ras.
-
Visualize the bands corresponding to processed and unprocessed Ras.
-
Quantify the band intensities to determine the extent of inhibition of Ras processing. An increase in the unprocessed Ras band and a decrease in the processed Ras band indicate effective inhibition.
Conclusion
The experimental evidence strongly supports the classification of J-104871 as a farnesyl pyrophosphate-competitive inhibitor of farnesyltransferase. This mechanism has been validated both in vitro and in living cells. The FPP-competitive nature of J-104871 provides a clear rationale for its mode of action and offers a potential advantage in terms of specificity. The comparative data, while limited by cross-study variations, positions J-104871 as a potent FTase inhibitor. The detailed experimental protocols provided in this guide should facilitate further research and comparative studies in the field of FTase inhibition and cancer drug development.
References
- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 2. Lovastatin - Wikipedia [en.wikipedia.org]
- 4. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 7. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 15. bioassaysys.com [bioassaysys.com]
J 104871 efficacy in xenograft models compared to standard of care
An in-depth comparison of the efficacy of a compound designated J 104871 in xenograft models against standard-of-care treatments cannot be provided at this time. Extensive searches for "this compound" and variations of this identifier in scientific and chemical databases have failed to yield any specific information about a therapeutic agent with this name.
The identifier "this compound" does not correspond to any known drug, experimental compound, or biological agent in publicly available resources. It is possible that this is an internal project code, a catalog number from a specific chemical supplier that is not widely indexed, or a typographical error.
Without a confirmed identity for this compound, it is impossible to:
-
Determine its mechanism of action.
-
Identify the signaling pathways it may target.
-
Find studies comparing its efficacy in xenograft models to standard-of-care therapies.
-
Retrieve and present any associated experimental data or protocols.
Therefore, the requested comparison guide, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated.
To proceed with this request, please provide a correct and recognized name for the compound of interest, such as a formal chemical name, a common drug name, or a universally accepted identifier (e.g., an NSC number or a CAS registry number). With more specific information, a comprehensive analysis as originally requested can be conducted.
J-104871: A Potent and Selective Farnesyltransferase Inhibitor
A comprehensive guide comparing the specificity and performance of J-104871 against other farnesyltransferase inhibitors.
This guide provides a detailed comparison of the farnesyltransferase (FTase) inhibitor J-104871 with other known inhibitors in the field. The focus is on the specificity of these compounds for FTase over the closely related enzyme, geranylgeranyltransferase-I (GGTase-I). The information presented is intended for researchers, scientists, and drug development professionals working in oncology and related fields where FTase is a key therapeutic target.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and selectivity of farnesyltransferase inhibitors are critical parameters for their potential therapeutic use. The following table summarizes the half-maximal inhibitory concentration (IC50) values of J-104871 and other well-characterized FTase inhibitors against both farnesyltransferase and geranylgeranyltransferase-I. A lower IC50 value indicates higher potency, and a larger ratio of GGTase-I IC50 to FTase IC50 signifies greater selectivity.
| Compound | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity (GGTase-I / FTase) |
| J-104871 | 3.9[1] | Scarcely inhibitory[1] | > 2500 (estimated) |
| FTI-277 | 0.5[2] | 50[1] | 100[1] |
| Lonafarnib (SCH 66336) | 1.9[3] | > 50,000[3] | > 26,315[3] |
| Tipifarnib (R115777) | 0.86[2] | Not specified | Not specified |
| FPT Inhibitor I | 83 | 26,000 | ~313 |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is essential for its interpretation and for designing future experiments.
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the inhibitory activity of compounds against farnesyltransferase.
Materials:
-
Enzyme: Recombinant human farnesyltransferase.
-
Substrates:
-
Farnesyl pyrophosphate (FPP).
-
A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM Dithiothreitol (DTT).
-
Test Compounds: J-104871 and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Microplate: 384-well, black, flat-bottom.
-
Plate Reader: Capable of fluorescence detection at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
Procedure:
-
Prepare Reagents:
-
Dilute the FTase enzyme to the desired concentration in assay buffer.
-
Prepare a solution of FPP and the fluorescent peptide substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of the microplate. Include wells with solvent only as a control (100% activity) and wells with a known potent inhibitor as a positive control for inhibition.
-
Add the FTase enzyme solution to each well.
-
Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the biological context of farnesyltransferase inhibition and the workflow of the experimental assay.
Caption: Ras Signaling Pathway and the Role of Farnesyltransferase.
Caption: Workflow for a Fluorescence-Based FTase Inhibition Assay.
References
Safety Operating Guide
Erroneous Identification of J 104871 as a Chemical Agent
Initial investigations indicate a misunderstanding regarding the nature of "J 104871." This identifier does not correspond to a chemical compound, laboratory reagent, or any substance with associated signaling pathways. Instead, "this compound" is the manufacturer's part number for a Barnes SE51 Submersible Sewage Pump .
Given this clarification, the following information provides the proper handling and disposal procedures for this piece of industrial equipment, adapted for a laboratory or research environment where decontamination is a critical consideration.
Operational and Disposal Plan for Barnes SE51 Sewage Pump (P/N: 104871)
This document provides essential safety and logistical information for the operational lifecycle and eventual disposal of the Barnes SE51 sewage pump. The procedures outlined below are designed to ensure the safety of laboratory and maintenance personnel and to comply with environmental regulations.
I. Safety and Decontamination Procedures
Personnel must adhere to the following safety protocols before and during the decontamination and disposal process.
A. Immediate Safety Precautions:
-
Disconnect Power: Ensure the pump is completely disconnected from any electrical source. This may involve unplugging the unit or switching off the corresponding circuit breaker.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If the pump has been used with volatile substances, a respirator may be necessary.
B. Decontamination Protocol:
Used laboratory equipment must be thoroughly decontaminated before disposal.[1]
-
Initial Cleaning: If the pump has been used for sewage or other biological materials, it will likely contain residual fluids. Drain any remaining liquids in a designated, well-ventilated area, following local regulations for hazardous fluid disposal.[2]
-
Surface Disinfection: For equipment potentially contaminated with biological materials, use an appropriate disinfectant. A 10% bleach solution, 70% ethanol, or a phenolic disinfectant are often suitable.[3][4] Ensure all surfaces are thoroughly wiped down and allow for sufficient contact time to inactivate any biological agents.[4]
-
Chemical Residue Removal: If the pump was used in an environment with chemical contaminants, clean the equipment with appropriate solvents such as acetone or isopropyl alcohol.[4]
-
Documentation: Attach a decontamination tag to the equipment certifying the cleaning process and the methods used.
II. Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of the Barnes SE51 sewage pump.
III. Component Separation and Recycling
For pumps that are not repairable, the components should be separated for recycling.[2]
-
Metal Components: The cast iron housing and other metal parts can be taken to a local scrap metal recycling facility.
-
Plastic and Rubber Components: These should be sorted and recycled according to local capabilities.
-
Electrical Components: The motor and wiring may contain valuable metals and should be handled by a specialized electronics recycling service.
Always check with your local waste management or environmental protection agency to understand the specific regulations for disposing of industrial and electrical equipment.[2] For equipment that may have been in contact with particularly hazardous materials, utilizing a professional disposal service is recommended.[2]
Quantitative Data: Barnes SE51 (P/N: 104871) Specifications
The following table summarizes the key technical specifications of the Barnes SE51 sewage pump.
| Specification | Value |
| Horsepower | 0.5 HP |
| Voltage | 115 Volts |
| Phase | 1 |
| Frequency | 60 Hz |
| RPM | 1750 |
| Maximum Flow Rate | 165 GPM |
| Maximum Head | 25 ft |
| Discharge Connection | 2" NPT, Female, Vertical, Bolt-on Flange |
| Maximum Solids Handling | 2" Spherical Solids |
| Body Construction | Cast Iron ASTM-48, Class 30 |
| Impeller Material | Cast Iron |
| Motor Type | Oil-filled, Squirrel Cage Induction |
| Power Cord Length | 15 ft |
Experimental Protocols and Signaling Pathways
The concepts of experimental protocols and signaling pathways are not applicable to the Barnes SE51 sewage pump (P/N: 104871), as it is a piece of mechanical equipment and not a chemical or biological agent used in research. Therefore, no information on these topics can be provided.
References
Personal protective equipment for handling J 104871
Authoritative guidance on the safe handling, personal protective equipment (PPE), and disposal of chemical compounds is contingent upon the substance's specific identity. Unfortunately, after a comprehensive search, "J 104871" does not correspond to a publicly documented chemical or research compound. The identifier is associated with industrial equipment, specifically a Barnes sewage pump.
For the safety of researchers, scientists, and drug development professionals, it is imperative to consult the official Safety Data Sheet (SDS) for any chemical prior to handling. An SDS provides critical information regarding potential hazards, necessary protective measures, and emergency procedures.
To proceed with providing the essential safety and logistical information you require, please verify the chemical identifier. Alternative and more universally recognized identifiers include:
-
Chemical Name: The systematic name of the compound.
-
CAS Registry Number (CAS RN®): A unique numerical identifier assigned by the Chemical Abstracts Service.
-
Trade Name: The branded or commercial name of the substance.
Once a valid chemical identifier is provided, a detailed and accurate summary of the necessary personal protective equipment, handling protocols, and disposal plans can be developed. This will include quantitative data presented in structured tables and detailed diagrams as requested.
General Laboratory Safety Workflow
In the absence of specific information for "this compound," the following generalized workflow for handling potentially hazardous research chemicals should be considered a baseline. This is not a substitute for a substance-specific SDS.
Caption: A generalized workflow for handling laboratory chemicals.
We are committed to being your preferred source for laboratory safety and chemical handling information. Please provide a corrected identifier so we can offer the specific, in-depth guidance you require, including detailed experimental protocols and signaling pathway diagrams.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
